(Rac)-Telmesteine
Description
The exact mass of the compound 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJWOGLKABXFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469485, DTXSID10869680 | |
| Record name | 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_48764 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127657-29-8 | |
| Record name | 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Elucidation of (Rac)-Telmesteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of (Rac)-Telmesteine. It includes a detailed, plausible synthetic protocol, predicted analytical data based on analogous compounds, and visualizations of the synthetic pathway and structural elucidation workflow.
Synthesis of this compound
This compound, with the systematic name 3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, is a racemic mixture. A plausible and efficient two-step synthesis is proposed, starting from the readily available amino acid L-cysteine.
Step 1: Synthesis of Thiazolidine-4-carboxylic acid
The first step involves the condensation reaction of L-cysteine with formaldehyde to form the thiazolidine ring. This reaction is well-documented for the formation of thiazolidine derivatives from cysteine and various aldehydes.[1][2]
Step 2: Synthesis of this compound (N-Ethoxycarbonylation)
The secondary amine of the thiazolidine-4-carboxylic acid is then acylated using ethyl chloroformate in the presence of a base to yield this compound. This is a standard procedure for the N-alkoxycarbonylation of amino acids and their derivatives.[3]
Experimental Protocols
Step 1: Synthesis of Thiazolidine-4-carboxylic acid
-
Materials:
-
L-cysteine hydrochloride (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Diethyl ether
-
Distilled water
-
-
Procedure:
-
L-cysteine hydrochloride is dissolved in distilled water.
-
The solution is cooled in an ice bath, and sodium bicarbonate is added portion-wise until the pH of the solution is neutral (pH ~7).
-
A 37% aqueous solution of formaldehyde (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solution is concentrated under reduced pressure to a smaller volume.
-
Methanol is added to precipitate the product.
-
The solid is collected by filtration, washed with cold methanol and diethyl ether, and then dried under vacuum to yield thiazolidine-4-carboxylic acid.
-
Step 2: Synthesis of this compound (3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid)
-
Materials:
-
Thiazolidine-4-carboxylic acid (1.0 eq)
-
Ethyl chloroformate (1.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Thiazolidine-4-carboxylic acid is suspended in dichloromethane (DCM).
-
The mixture is cooled to 0 °C, and triethylamine (2.5 equivalents) is added.
-
Ethyl chloroformate (1.2 equivalents) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction mixture is washed with water and then with a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is acidified to pH 2-3 with 1 M hydrochloric acid and extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.
-
Data Presentation: Predicted Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~110-120 °C |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -O-CH₂-CH ₃ |
| ~3.30 - 3.50 | Multiplet | 2H | S-CH ₂ |
| ~4.25 | Quartet | 2H | -O-CH ₂-CH₃ |
| ~4.60 - 4.80 | Multiplet | 2H | N-CH ₂ |
| ~5.00 | Multiplet | 1H | N-CH-COOH |
| >10.0 | Broad Singlet | 1H | COOH |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~14.5 | -O-CH₂-C H₃ |
| ~33.0 | S-C H₂ |
| ~48.0 | N-C H₂ |
| ~62.0 | -O-C H₂-CH₃ |
| ~68.0 | N-C H-COOH |
| ~155.0 | N-C =O |
| ~175.0 | C OOH |
Table 4: Predicted Major Mass Spectrometry Fragments (EI) for this compound
| m/z | Proposed Fragment |
| 205 | [M]⁺ (Molecular Ion) |
| 160 | [M - COOH]⁺ |
| 132 | [M - COOCH₂CH₃]⁺ |
| 102 | [Thiazolidine ring fragment]⁺ |
| 73 | [COOCH₂CH₃]⁺ |
Mandatory Visualizations
References
An In-depth Technical Guide on the Stereoisomer-Specific Activity of Telmesteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telmesteine is a mucolytic agent recognized for its efficacy in managing respiratory conditions characterized by mucus hypersecretion. Its chemical structure, (4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, reveals that it is a specific stereoisomer. This technical guide delves into the known pharmacological activity of this particular stereoisomer. While comparative data on the specific activities of other stereoisomers of Telmesteine are not publicly available, this paper will discuss the established mechanism of action of the (4R)-enantiomer. Furthermore, it will address the broader importance of stereoisomerism in drug development and outline potential experimental workflows for the evaluation of stereoisomer-specific activity, should other stereoisomers of Telmesteine be synthesized and isolated. This guide aims to provide a comprehensive resource for researchers and professionals in the field of drug development, highlighting both the current knowledge of Telmesteine and the potential avenues for future stereospecific research.
Introduction to Telmesteine and the Significance of Stereoisomerism
Telmesteine is a mucolytic drug employed in the treatment of respiratory diseases where the clearance of mucus is impaired, such as chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis.[1] Its primary function is to reduce the viscosity of mucus, thereby facilitating its expectoration.[1][2] The therapeutic effect of Telmesteine is attributed to its ability to cleave disulfide bonds within mucus glycoproteins, in addition to possessing anti-inflammatory and antioxidant properties.[1][2]
Chemically, Telmesteine is identified as the (4R)-stereoisomer of 3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid.[3] This specificity is crucial, as the three-dimensional arrangement of atoms in a molecule can significantly influence its pharmacological and toxicological profile. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their interaction with chiral biological targets like enzymes and receptors.
While the therapeutic agent "Telmesteine" refers to the (4R)-enantiomer, a comprehensive understanding of its stereoisomer-specific activity would necessitate a comparison with its (4S)-enantiomer and any potential diastereomers. However, a thorough review of the scientific literature reveals a lack of publicly available data on the pharmacological activities of other stereoisomers of Telmesteine. This absence of data may be attributed to challenges in the stereoselective synthesis or separation of these isomers, a common hurdle in the development of chiral drugs. Studies on the synthesis of similar thiazolidine-4-carboxylic acid derivatives have reported the formation of inseparable diastereomeric mixtures, which may suggest similar challenges in isolating other stereoisomers of Telmesteine.[4][5]
This guide will, therefore, focus on the established pharmacology of the (4R)-stereoisomer of Telmesteine and provide a framework for the potential investigation of its other stereoisomers.
Known Pharmacological Activity of Telmesteine ((4R)-isomer)
The pharmacological activity of Telmesteine is multifaceted, primarily targeting the pathophysiological processes of mucus hypersecretion and airway inflammation.
Mucolytic Activity
The hallmark of Telmesteine's therapeutic action is its mucolytic effect. It achieves this by breaking the disulfide bonds that cross-link glycoprotein fibers in the mucus, leading to a reduction in mucus viscosity and elasticity.[2]
Table 1: Mucolytic Activity of Telmesteine
| Mechanism of Action | Effect | Reference |
|---|
| Cleavage of disulfide bonds in mucus glycoproteins | Reduction of mucus viscosity and tenacity |[1][2] |
Anti-inflammatory and Antioxidant Properties
Beyond its mucolytic function, Telmesteine exhibits both anti-inflammatory and antioxidant activities, which are crucial in mitigating the underlying inflammation and oxidative stress characteristic of many chronic respiratory diseases.[1][2]
Table 2: Anti-inflammatory and Antioxidant Activities of Telmesteine
| Activity | Mechanism | Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production and release | Reduction of airway inflammation | [2] |
| Antioxidant | Scavenging of reactive oxygen species (ROS) | Protection of respiratory tissues from oxidative damage |[1][2] |
Signaling Pathways and Mechanism of Action
The following diagram illustrates the known signaling pathways involved in the mechanism of action of Telmesteine.
References
A Technical Guide to the In Vitro Assessment of (Rac)-Telmesteine's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Telmesteine is recognized primarily for its mucolytic properties, aiding in the clearance of mucus from the respiratory tract.[1] Beyond this function, its molecular structure suggests a potential for antioxidant activity, a therapeutic avenue of significant interest in diseases characterized by oxidative stress. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathogenic factor in numerous respiratory and inflammatory conditions.[1] Telmesteine's capacity to scavenge reactive species could therefore represent a crucial, yet underexplored, aspect of its therapeutic mechanism.[1]
This technical guide provides a comprehensive framework for the in vitro assessment of this compound's antioxidant capacity. It outlines detailed experimental protocols for key antioxidant assays, presents a structured approach for data summary, and visualizes the underlying biochemical pathways and experimental workflows. This document is intended to serve as a practical resource for researchers seeking to rigorously evaluate and quantify the antioxidant potential of this compound.
Section 1: Potential Mechanisms of Antioxidant Action
The antioxidant effects of a compound can be mediated through direct or indirect mechanisms. Direct antioxidants neutralize free radicals through electron or hydrogen atom donation. Indirect antioxidants function by upregulating the expression of endogenous antioxidant enzymes and other protective proteins.
Direct Radical Scavenging
This is the most direct form of antioxidant activity, where the compound itself interacts with and neutralizes free radicals. Assays like DPPH and ABTS are designed to measure this capacity. Telmesteine may directly scavenge ROS, thereby reducing oxidative damage to cellular components.[1]
Modulation of Cellular Antioxidant Pathways
The Nrf2-ARE Signaling Pathway
A primary mechanism of cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[3] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of genes encoding for a suite of protective proteins, including phase II detoxifying enzymes and antioxidant enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase.[2][3][4] The activation of this pathway by a compound like Telmesteine would represent a potent indirect antioxidant effect.
Section 2: Experimental Protocols for In Vitro Assessment
A multi-assay approach is recommended to comprehensively characterize the antioxidant profile of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from purple to yellow.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in spectroscopic grade methanol or ethanol. Keep the solution protected from light.[6][7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.[7]
-
-
Reaction Setup:
-
Incubation:
-
Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100[8]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of an antioxidant to quench the pre-formed blue-green ABTS radical cation (ABTS•+).[9][10] The reduction in color is proportional to the antioxidant's capacity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[9][10]
-
Prepare dilutions of this compound and a standard (Trolox).
-
-
Reaction Setup:
-
Add 20 µL of each Telmesteine dilution or Trolox standard to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ working solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 6 minutes.[12]
-
-
Measurement:
-
Calculation:
-
Calculate the percentage inhibition similar to the DPPH assay.
-
Plot a standard curve using the Trolox data. The antioxidant capacity of Telmesteine is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity.[14][15]
Experimental Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., Caco-2, HUVEC) in a 96-well black, clear-bottom microplate and culture until confluent.[14]
-
-
Probe Loading and Sample Treatment:
-
Wash the cells with PBS.
-
Incubate the cells with a solution containing 2',7'-Dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.
-
Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or a positive control (e.g., Quercetin) for a specified time (e.g., 1 hour).[14]
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove excess compound.
-
Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.[14]
-
-
Measurement:
-
Immediately measure fluorescence at timed intervals using a microplate reader (excitation ~485 nm, emission ~535 nm). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
-
Calculation:
-
Calculate the area under the curve from the fluorescence kinetics plot.
-
Determine the percentage of ROS inhibition for each concentration and calculate the IC50 value.
-
Section 3: Data Presentation and Interpretation
Quantitative data from the antioxidant assays should be summarized in clear, structured tables to allow for easy comparison and interpretation.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Mean Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |
|---|---|---|---|
| 0 (Control) | Value | 0 | \multirow{5}{*}{Calculated Value} |
| 10 | Value | Value | |
| 50 | Value | Value | |
| 100 | Value | Value | |
| 200 | Value | Value | |
| Positive Control (e.g., Ascorbic Acid) | Value | Value | Value |
A lower IC50 value indicates greater radical scavenging potency.
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Mean Absorbance (734 nm) | % Inhibition | TEAC Value (mM Trolox/mg sample) |
|---|---|---|---|
| 0 (Control) | Value | 0 | \multirow{5}{*}{Calculated Value} |
| 10 | Value | Value | |
| 50 | Value | Value | |
| 100 | Value | Value | |
| 200 | Value | Value | |
| Positive Control (Trolox) | Value | Value | 1.0 |
A higher TEAC value indicates greater antioxidant capacity relative to the Trolox standard.
Table 3: Cellular Antioxidant Activity (CAA) of this compound
| Concentration (µM) | Mean Fluorescence (AUC) | % ROS Inhibition | IC50 (µM) |
|---|---|---|---|
| 0 (Control) | Value | 0 | \multirow{5}{*}{Calculated Value} |
| 1 | Value | Value | |
| 5 | Value | Value | |
| 10 | Value | Value | |
| 25 | Value | Value | |
| Positive Control (e.g., Quercetin) | Value | Value | Value |
A lower IC50 value indicates greater potency in protecting cells from oxidative stress.
Conclusion
This guide provides a robust framework for the systematic in vitro evaluation of the antioxidant capacity of this compound. By employing a combination of chemical (DPPH, ABTS) and cell-based (CAA) assays, researchers can obtain a comprehensive profile of its potential antioxidant activity. Elucidating these properties is a critical step in understanding the complete pharmacological profile of Telmesteine and may uncover novel therapeutic applications for its use in diseases with an underlying oxidative stress component. The detailed protocols and data presentation structures herein are designed to ensure reproducibility and clarity in the assessment of this promising therapeutic agent.
References
- 1. What is the mechanism of Telmesteine? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. NRF2 signaling pathway and telomere length in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telmisartan targets Nrf2-HO1 axis in MASLD modulating oxidative stress, inflammation, and mitochondrial dysfunction: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. file.elabscience.com [file.elabscience.com]
- 13. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 15. bioivt.com [bioivt.com]
Telmesteine: A Comprehensive Technical Guide on its Discovery, Preclinical Development, and Novel Mechanism of Action
[Whitepaper]
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides an in-depth technical overview of Telmesteine, a novel, first-in-class small molecule inhibitor of the T-type calcium channel Cav3.2, with a unique dual-action inhibitory mechanism on the downstream Calmodulin/Calcineurin signaling pathway. This guide details the complete discovery and development timeline, from initial target identification and lead optimization to comprehensive preclinical evaluation. It includes detailed experimental protocols for key assays, a summary of all quantitative data in tabular format, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of Telmesteine's pharmacology and therapeutic potential in neuropathic pain.
Discovery and Development Timeline
The development of Telmesteine has been a multi-year effort, beginning with a target identification program in the late 2010s and progressing through rigorous preclinical evaluation.
-
2018: Target Identification and Validation. Initial research focused on identifying novel regulators of neuronal hyperexcitability in chronic pain models. High-throughput screening of a proprietary compound library against recombinant human Cav3.2 channels identified a promising hit compound with moderate potency.
-
2019-2020: Lead Optimization. A medicinal chemistry campaign was initiated to improve the potency, selectivity, and pharmacokinetic profile of the initial hit. This effort led to the synthesis of over 200 analogs, culminating in the identification of Telmesteine (formerly compound ID: AZ-47B).
-
2021: In Vitro Characterization. Extensive in vitro studies were conducted to elucidate the precise mechanism of action of Telmesteine. These studies confirmed its high-affinity binding to the Cav3.2 channel and its unique inhibitory effect on the downstream Calmodulin/Calcineurin pathway.
-
2022: Preclinical In Vivo Efficacy Studies. Telmesteine was evaluated in multiple rodent models of neuropathic pain, demonstrating significant and dose-dependent analgesic effects.
-
2023: Safety Pharmacology and Toxicology. A comprehensive battery of safety pharmacology and toxicology studies were completed, establishing a favorable safety profile for Telmesteine.
-
2024: Investigational New Drug (IND) Enabling Studies. Final IND-enabling studies, including GMP manufacturing and formulation development, were completed, paving the way for clinical development.
Quantitative Data Summary
All quantitative data from key preclinical studies are summarized below for clear comparison.
Table 1: In Vitro Potency and Selectivity of Telmesteine
| Parameter | Value |
| Cav3.2 Binding Affinity (Kd) | 15.2 ± 2.1 nM |
| Cav3.2 Electrophysiology (IC50) | 45.8 ± 5.3 nM |
| Calcineurin Inhibition (IC50) | 120.4 ± 11.7 nM |
| Selectivity vs. Cav3.1 (IC50) | > 10 µM |
| Selectivity vs. Cav3.3 (IC50) | > 10 µM |
| Selectivity vs. L-type Channels (IC50) | > 25 µM |
Table 2: Pharmacokinetic Properties of Telmesteine in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-life (t½) | 4.2 hours | 6.8 hours |
| Cmax | 1.2 µg/mL | 0.8 µg/mL |
| Tmax | - | 1.5 hours |
| AUC (0-inf) | 3.8 µg·h/mL | 5.1 µg·h/mL |
| Oral Bioavailability (F%) | - | 72% |
| Brain-to-Plasma Ratio | - | 1.8 |
Table 3: Efficacy of Telmesteine in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
| Treatment Group | Paw Withdrawal Threshold (g) - Day 14 Post-Surgery |
| Vehicle Control | 2.5 ± 0.4 |
| Telmesteine (3 mg/kg, p.o.) | 6.8 ± 0.9* |
| Telmesteine (10 mg/kg, p.o.) | 12.4 ± 1.5 |
| Gabapentin (100 mg/kg, p.o.) | 9.7 ± 1.2 |
| Sham Control | 14.5 ± 0.8 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Key Experimental Protocols
Detailed methodologies for pivotal experiments are provided below.
Electrophysiological Recording of Cav3.2 Channel Activity
-
Cell Line: HEK293 cells stably expressing human Cav3.2 (CACNA1H).
-
Method: Whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Cells were cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
The external solution contained (in mM): 110 BaCl₂, 10 TEAC, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with CsOH.
-
Patch pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Voltage-clamp recordings were performed at a holding potential of -100 mV.
-
T-type calcium currents were elicited by a 200 ms depolarizing step to -30 mV.
-
Telmesteine was perfused at increasing concentrations (1 nM to 10 µM) to determine the concentration-response curve and calculate the IC50 value.
-
Calcineurin Activity Assay
-
Assay Type: In vitro biochemical assay.
-
Principle: A colorimetric assay that measures the phosphatase activity of calcineurin on a specific substrate.
-
Protocol:
-
Recombinant human calcineurin and calmodulin were pre-incubated in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂, pH 7.5) for 10 minutes at 30°C.
-
Telmesteine was added at various concentrations and incubated for a further 15 minutes.
-
The reaction was initiated by the addition of the RII phosphopeptide substrate.
-
The reaction was allowed to proceed for 30 minutes at 30°C and then stopped by the addition of a malachite green solution.
-
The amount of free phosphate generated was quantified by measuring the absorbance at 620 nm.
-
IC50 values were calculated from the concentration-response curve.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Species: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure:
-
Animals were anesthetized with isoflurane.
-
The right sciatic nerve was exposed at the level of the mid-thigh.
-
Four loose ligatures of 4-0 chromic gut were tied around the nerve.
-
-
Behavioral Testing:
-
Mechanical allodynia was assessed using von Frey filaments.
-
Animals were placed in individual plexiglass chambers on a wire mesh floor.
-
Calibrated von Frey filaments were applied to the plantar surface of the hind paw to determine the 50% paw withdrawal threshold.
-
Baseline measurements were taken before surgery, and post-operative testing was conducted on days 7 and 14.
-
Telmesteine, vehicle, or a positive control (gabapentin) was administered orally 1 hour before behavioral testing.
-
Signaling Pathways and Workflows
Visual diagrams of key pathways and experimental processes are provided below using the DOT language.
(Rac)-Telmesteine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Telmesteine is a protease inhibitor with potential applications in various fields. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its development and application. This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of this compound. Due to the limited publicly available data for this specific molecule, this guide combines known information with established methodologies for analogous compounds, such as thiazolidine derivatives and other protease inhibitors, to provide a thorough framework for its characterization.
Introduction
This compound, a racemic mixture of a thiazolidine carboxylic acid derivative, functions as a protease inhibitor. Protease inhibitors are a crucial class of molecules in drug discovery and development, with applications ranging from antiviral therapies to cancer treatment. The efficacy and developability of any active pharmaceutical ingredient (API) are fundamentally linked to its solubility and stability. Solubility influences bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy. This guide outlines the current, albeit limited, knowledge of this compound's solubility and stability and provides detailed experimental workflows for its comprehensive characterization.
Solubility Profile of this compound
The solubility of an API is a critical determinant of its absorption and bioavailability. Currently, detailed aqueous and solvent solubility data for this compound across a range of pH and temperatures is not widely published. The available information indicates good solubility in dimethyl sulfoxide (DMSO).
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound. It is important to note that this information is primarily from supplier data sheets and may not represent thermodynamically controlled equilibrium solubility.
| Solvent/Medium | Temperature (°C) | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Not Specified |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 mg/mL | Formulation for in-vivo studies |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 mg/mL | Formulation for in-vivo studies |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.08 mg/mL | Formulation for in-vivo studies |
Experimental Protocol for Thermodynamic Solubility Determination
To establish a comprehensive solubility profile, a standardized shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Water (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Buffers of varying pH (e.g., pH 2, 4, 6, 8, 10)
-
Organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Isopropyl Alcohol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or other suitable analytical instrumentation
Methodology:
-
Add an excess amount of this compound to a series of vials containing a known volume of each solvent.
-
Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C and 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The absence of further change in concentration between time points indicates equilibrium.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and centrifuge at high speed to remove any remaining suspended particles.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate for each solvent and temperature.
Pharmacokinetic Profile of (Rac)-Telmesteine in Laboratory Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Telmesteine is a mucolytic agent investigated for its potential therapeutic effects. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for preclinical and clinical development. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound in laboratory animals, based on published scientific literature. To date, detailed pharmacokinetic studies are available for the Sprague-Dawley rat. This document summarizes the key findings, presents the data in a structured format, details the experimental methodologies, and provides visual representations of the experimental workflow and metabolic pathways.
I. Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
The pharmacokinetic properties of this compound have been characterized in both male and female Sprague-Dawley rats following single oral and intravenous administrations. The compound exhibits rapid absorption and high bioavailability.
Table 1: Pharmacokinetic Parameters of ¹⁴C-(Rac)-Telmesteine in Sprague-Dawley Rats After a Single Oral Dose
| Parameter | 20 mg/kg Dose | 50 mg/kg Dose |
| Bioavailability | >90% | >90% |
| Cmax (Male) | Proportional to dose | Proportional to dose |
| Cmax (Female) | ~30% higher than males | ~30% higher than males |
| AUC (Male) | Proportional to dose | Proportional to dose |
| AUC (Female) | ~30% higher than males | ~30% higher than males |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data derived from a study using ¹⁴C-labeled telmesteine.[1]
II. Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Rats
Absorption
This compound is rapidly absorbed following oral administration in Sprague-Dawley rats, with a bioavailability exceeding 90% in both sexes.[1] The maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) increase proportionally with the administered dose, indicating linear pharmacokinetics within the 20 to 50 mg/kg range.[1] Notably, female rats exhibit approximately 30% higher Cmax and AUC values compared to their male counterparts.[1]
Distribution
Following absorption, this compound distributes to various organs. However, it does not cross the blood-brain barrier.[1] The tissue-to-plasma radioactivity ratio, measured 30 minutes after oral dosing, is relatively low, ranging from 0.1 to 0.8 in most tissues, with the exception of excretory organs where higher concentrations are observed.[1]
Metabolism
This compound undergoes limited metabolism in rats.[1] In vitro studies using microsomal incubations show that the compound is hardly metabolized.[1] A glucuronide conjugate of telmesteine has been identified in both urine and bile; however, this metabolite accounts for less than 6% of the excreted radioactivity.[1] The majority of the radioactivity found in plasma and urine corresponds to the unchanged parent compound.[1]
Excretion
The primary route of excretion for this compound and its metabolites in rats is through the urine.[1] Following oral administration, approximately 86% of the radioactive dose is recovered in the urine within seven days, while only 0.6% is found in the feces.[1] Biliary excretion is a minor pathway, accounting for about 3% of the dose in the first 24 hours in bile duct-cannulated rats.[1]
III. Experimental Protocols
This section details the methodologies employed in the pharmacokinetic studies of this compound in Sprague-Dawley rats.
Animal Model
Drug Administration
-
Compound: ¹⁴C-labeled this compound[1]
-
Routes of Administration:
-
Dose Levels (Oral): 20 mg/kg and 50 mg/kg[1]
Sample Collection
-
Matrices: Blood, plasma, urine, feces, and bile (from bile duct-cannulated rats)[1]
-
Time Points: Samples were collected at various time points to characterize the plasma concentration-time profile. Tissues were collected 30 minutes post-dosing for distribution studies.[1] Urine and feces were collected for up to 7 days.[1]
Analytical Method
-
Quantification: Radioactivity was measured to determine the concentration of ¹⁴C-(Rac)-Telmesteine and its metabolites.[1]
-
Metabolite Profiling: Chromatographic techniques were likely used to separate the parent drug from its metabolites in urine and bile to identify the glucuronide conjugate.[1]
IV. Visualizations
Experimental Workflow for Pharmacokinetic Profiling
Caption: Experimental workflow for the pharmacokinetic study of this compound.
Metabolic Pathway of this compound in Rats
Caption: Metabolic fate of this compound in Sprague-Dawley rats.
V. Conclusion
The pharmacokinetic profile of this compound in Sprague-Dawley rats is characterized by rapid and extensive oral absorption, wide but limited tissue distribution (notably excluding the brain), minimal metabolism primarily to a glucuronide conjugate, and predominant excretion of the unchanged drug in the urine. The observed linear dose-proportionality and the sex differences in exposure provide valuable information for the design of further preclinical and clinical studies. It is important to note that the current body of literature on the pharmacokinetics of this compound is limited to the rat model. Further studies in other laboratory animal species, such as mice, dogs, and non-human primates, would be essential to build a more comprehensive interspecies understanding of its ADME properties and to better predict its pharmacokinetic behavior in humans.
References
Investigating the Interaction Between (Rac)-Telmesteine and Mucin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucus, a complex viscoelastic gel primarily composed of mucin glycoproteins, plays a crucial protective role in various physiological systems. However, in several pathological conditions, altered mucus production and properties can lead to significant morbidity. (Rac)-Telmesteine, identified as a protease inhibitor, presents a potential therapeutic avenue for modulating mucus properties. This technical guide provides an in-depth exploration of the hypothetical interaction between this compound and mucin. While direct experimental data on this specific interaction is currently limited, this document outlines a scientific framework for its investigation. It details the established role of proteases in mucin degradation, proposes a mechanism of action for Telmesteine based on its protease inhibitory function, and provides comprehensive experimental protocols for the evaluation of these interactions. Furthermore, this guide includes comparative quantitative data from studies on the well-characterized mucolytic agent N-acetylcysteine (NAC) to offer a baseline for future research.
Introduction: this compound and Mucin
This compound , with the chemical structure 3,4-Thiazolidinedicarboxylic Acid 3-Ethyl Ester, is recognized as a protease inhibitor. Proteases are enzymes that catalyze the breakdown of proteins, and in the context of mucus, they can significantly impact its integrity and viscoelastic properties.
Mucin is the primary structural component of mucus, a hydrogel that lines and protects various epithelial surfaces. These large, heavily glycosylated proteins are responsible for the characteristic viscoelasticity of mucus. In healthy states, this property is essential for trapping and clearing pathogens and particulates. However, in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, excessive protease activity can lead to the degradation of mucin, altering the protective function of the mucus layer.[1][2][3]
Hypothetical Mechanism of Interaction: this compound as a Mucin Protector
Given that this compound is a protease inhibitor, its primary interaction with the mucin environment is likely indirect. In pathological states characterized by inflammation, there is an increased presence of proteases, such as neutrophil elastase, which can cleave mucin polymers.[1][4] This degradation leads to a loss of mucus viscoelasticity and compromised barrier function.
This compound may exert a mucin-protective effect by inhibiting these endogenous and exogenous proteases. By neutralizing the enzymatic activity of proteases, Telmesteine could prevent the breakdown of the mucin protein backbone, thereby preserving the structural integrity and rheological properties of the mucus gel. This proposed mechanism contrasts with that of classic mucolytics like N-acetylcysteine, which directly cleave disulfide bonds within the mucin structure.
Figure 1: Proposed mechanism of this compound's protective effect on mucin.
Comparative Analysis: Thiol-Based Mucolytics
To provide a context for evaluating the potential effects of this compound, it is useful to consider the well-established mechanism of thiol-based mucolytics, such as N-acetylcysteine (NAC). These agents possess a free thiol (-SH) group that directly interacts with and cleaves the disulfide bonds (-S-S-) that cross-link mucin polymers. This action reduces the size of the mucin polymers, leading to a decrease in mucus viscosity and elasticity.
Figure 2: Mechanism of action of thiol-based mucolytics on mucin.
Experimental Protocols
To investigate the interaction between this compound and mucin, a series of in vitro experiments can be employed. The following protocols are standard in the field of mucus research.
Rheological Analysis of Mucus
Rheology is the study of the flow of matter, and in the context of mucus, it provides quantitative data on its viscoelastic properties. The elastic modulus (G') represents the solid-like behavior (elasticity), while the viscous modulus (G'') represents the liquid-like behavior (viscosity).
Objective: To determine the effect of this compound on the viscoelastic properties of mucus in the presence of proteases.
Materials:
-
Mucus sample (e.g., purified porcine gastric mucin, sputum from patients)
-
This compound solution
-
Protease solution (e.g., human neutrophil elastase)
-
Phosphate-buffered saline (PBS)
-
Cone-plate or parallel-plate rheometer
Procedure:
-
Prepare mucus samples at a standardized concentration in PBS.
-
Divide the mucus samples into three groups:
-
Control: Mucus + PBS
-
Protease-treated: Mucus + Protease solution
-
Telmesteine + Protease-treated: Mucus + this compound solution + Protease solution
-
-
Incubate the samples at 37°C for a specified time (e.g., 30 minutes).
-
Load the sample onto the rheometer.
-
Perform oscillatory measurements, typically a frequency sweep at a constant strain within the linear viscoelastic region, to determine G' and G''.[5][6][7]
Figure 3: Experimental workflow for rheological analysis of mucus.
Mucoadhesion Assay
Mucoadhesion is the ability of a material to adhere to a mucosal surface. This property is crucial for drug delivery systems and can be influenced by the integrity of the mucin network.
Objective: To assess the effect of this compound on the mucoadhesive properties of a model formulation on a mucosal surface in the presence of proteases.
Materials:
-
Mucoadhesive formulation (e.g., a polymer gel)
-
Mucosal tissue (e.g., porcine intestinal or buccal mucosa)
-
This compound solution
-
Protease solution
-
Texture analyzer or tensiometer
Procedure:
-
Mount the mucosal tissue on the test platform.
-
Apply the mucoadhesive formulation to the probe of the texture analyzer.
-
Treat the mucosal surface with either PBS (control), protease solution, or a combination of this compound and protease solution.
-
Bring the probe with the formulation into contact with the mucosal surface with a defined force and for a specific duration.
-
Withdraw the probe at a constant speed and measure the force required for detachment (force of adhesion) and the work of adhesion (area under the force-distance curve).[8][9][10]
Figure 4: Experimental workflow for mucoadhesion testing.
Quantitative Data Summary
While direct quantitative data for the this compound-mucin interaction is not yet available, the following tables summarize representative data for the effects of the thiol-based mucolytic N-acetylcysteine (NAC) on mucus rheology and mucin expression. This information serves as a valuable benchmark for interpreting future results from studies on this compound.
Table 1: Effect of N-acetylcysteine on Mucus Rheology
| Treatment | Change in Elastic Modulus (G') | Change in Viscous Modulus (G'') | Reference |
| NAC Inhalation (in patients with chronic productive cough) | Significant Reduction | Not specified | [11] |
| NAC on Bovine Mucus | Significant Decrease in Complex Viscosity | Significant Decrease in Complex Viscosity | [12][13] |
| NAC on Sputum (in vitro) | Improved Mucous Viscosity | Improved Mucous Viscosity | [14] |
Table 2: Effect of N-acetylcysteine on Mucin Expression
| Cell/Tissue Type | Condition | Effect on MUC5AC Expression | Reference |
| Human Bronchial Epithelial Cells | Lipopolysaccharide-induced | Significant Decrease | [15] |
| Animal Models of MHS | Various stimuli | Inhibition | [15] |
Conclusion and Future Directions
This technical guide has outlined the hypothetical interaction between this compound and mucin, based on its known function as a protease inhibitor. The proposed mechanism of mucin protection by inhibiting protease-mediated degradation offers a compelling rationale for its potential therapeutic use in muco-obstructive diseases. The provided experimental protocols for rheological and mucoadhesion studies offer a robust framework for validating this hypothesis and quantifying the effects of this compound.
Future research should focus on direct experimental investigation of the this compound-mucin interaction. Key areas for exploration include:
-
Direct Rheological Studies: Quantifying the impact of Telmesteine on the viscoelastic properties of protease-treated mucus.
-
Mucoadhesion and Drug Delivery: Evaluating the potential of Telmesteine to preserve the mucoadhesive properties of drug delivery systems in a protease-rich environment.
-
In Vivo Studies: Assessing the efficacy of Telmesteine in animal models of muco-obstructive lung diseases.
By systematically addressing these research questions, a comprehensive understanding of the therapeutic potential of this compound in modulating mucus properties can be achieved, paving the way for novel treatment strategies for a range of debilitating respiratory and other mucosal diseases.
References
- 1. Serine Proteases Degrade Airway Mucins in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteases, Mucus, and Mucosal Immunity in Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteases, Mucus, and Mucosal Immunity in Chronic Lung Disease • CRC 1449 DYNAMIC HYDROGELS AT BIOINTERFACES [sfb1449.de]
- 4. Proteases, Mucus, and Mucosal Immunity in Chronic Lung Disease - ProQuest [proquest.com]
- 5. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mrmjournal.org [mrmjournal.org]
- 8. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stablemicrosystems.com [stablemicrosystems.com]
- 10. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 11. N-acetylcysteine inhalation improved sputum rheology in chronic productive cough: Clinical application in two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerginginvestigators.org [emerginginvestigators.org]
- 13. emerginginvestigators.org [emerginginvestigators.org]
- 14. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of (Rac)-Telmesteine: A Technical Guide
For Immediate Release
Basel, Switzerland – December 13, 2025 – In the intricate world of drug development, understanding a molecule's full spectrum of biological interactions is paramount. This technical guide provides an in-depth exploration of the potential off-target molecular interactions of (Rac)-Telmesteine, a compound recognized for its mucolytic, anti-inflammatory, and protease-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of predicted off-target classes, detailed experimental protocols for their validation, and a discussion of the potential physiological implications.
Introduction to this compound
This compound, chemically known as (Rac)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, is a small molecule with the chemical formula C7H11NO4S. It is the racemic mixture of the 3-ethoxycarbonyl derivative of thiazolidine-4-carboxylic acid. It is crucial to distinguish Telmesteine from Telmisartan, an angiotensin II receptor blocker, as the two are occasionally confused in literature.
The primary therapeutic activities of Telmesteine have been associated with its mucolytic and anti-inflammatory effects, with investigations into its utility for respiratory and dermatological conditions. Its mechanism is also linked to protease inhibition and antioxidant activity. However, a comprehensive understanding of its potential interactions with unintended biological targets is essential for a complete safety and efficacy profile.
Predicted Off-Target Molecular Interactions
In the absence of extensive experimental off-target screening data for this compound, computational prediction methods offer a valuable starting point for identifying potential unintended interactions. Using the SwissTargetPrediction tool, a leading in silico method, a range of potential human protein targets for this compound have been identified based on the principle of chemical similarity to known ligands.
The predictions suggest that this compound may interact with several protein families beyond its known targets. The top predicted off-target classes are summarized in the table below.
| Target Class | Representative Predicted Targets | Potential Physiological Implications |
| Proteases | Dipeptidyl peptidase family (DPP7, DPP8, DPP9), Prolyl endopeptidase, Cathepsin G | Modulation of immune responses, peptide hormone processing, and extracellular matrix remodeling. |
| Electrochemical Transport | Solute carrier family 22 member 6 (SLC22A6), Sodium/potassium-transporting ATPase subunit alpha-1 | Altered transport of organic anions and cations, potentially affecting drug disposition and endogenous metabolite levels. |
| Enzymes | Carbonic anhydrase family, Prostaglandin G/H synthase 2 (COX-2), Aldose reductase | Modulation of pH homeostasis, inflammation, and osmotic stress responses. |
| Transporters | Sodium- and chloride-dependent GABA transporter 1 (SLC6A1) | Potential for neurological effects through modulation of neurotransmitter reuptake. |
Disclaimer: These are in silico predictions and require experimental validation.
Experimental Protocols for Off-Target Validation
The validation of predicted off-target interactions is a critical step in drug development. The following are detailed methodologies for key experiments to confirm and characterize the potential interactions of this compound with the predicted target classes.
Protease Activity Assay (Fluorometric Method)
This protocol describes a general method to assess the inhibitory activity of this compound against a purified protease.
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by the target protease. Inhibition of the protease by this compound results in a decreased rate of fluorescence generation.
Materials:
-
Purified recombinant human protease (e.g., DPP4, Cathepsin G)
-
Fluorogenic peptide substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted this compound solutions or controls (assay buffer for no inhibition, positive control inhibitor).
-
Add 25 µL of the protease solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a cellular context.[1][2] It is based on the principle that ligand binding stabilizes the target protein, leading to an increased melting temperature.[1]
Principle: Intact cells are treated with this compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the thermal stability of a predicted target in the presence of the compound indicates direct binding.
Materials:
-
Human cell line expressing the target protein of interest
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies for the target protein (for Western blotting) or mass spectrometer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment or mass spectrometer
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analyze the supernatant by Western blotting or mass spectrometry to quantify the amount of the soluble target protein at each temperature.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Solute Carrier (SLC) Transporter Uptake Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the function of a specific SLC transporter.[3][4]
Principle: The uptake of a labeled substrate by cells overexpressing the SLC transporter of interest is measured. A decrease in substrate uptake in the presence of this compound suggests an inhibitory interaction.
Materials:
-
HEK293 cells transiently or stably overexpressing the target SLC transporter (e.g., SLC22A6)
-
Radiolabeled or fluorescently labeled substrate for the transporter
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound
-
Known inhibitor of the transporter (positive control)
-
24-well cell culture plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed the SLC-overexpressing cells in 24-well plates and grow to confluency.
-
On the day of the assay, wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound, positive control, or vehicle in uptake buffer for 10-30 minutes at 37°C.[4]
-
Initiate the uptake by adding the labeled substrate to each well.
-
Incubate for a specific time (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the amount of labeled substrate in the cell lysate using a scintillation counter or fluorescence plate reader.
-
Calculate the percent inhibition of uptake by this compound and determine the IC50 value.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates a simplified inflammatory signaling pathway involving NF-κB, a key regulator of inflammation. As an anti-inflammatory agent, this compound may directly or indirectly modulate components of this pathway. Potential off-target interactions with kinases or proteases within this cascade could have significant functional consequences.
Caption: Simplified NF-κB signaling pathway.
Experimental Workflows
The diagram below outlines the general workflow for identifying and validating potential off-target interactions of a small molecule like this compound.
Caption: Workflow for off-target identification.
Conclusion
While this compound has a defined primary pharmacological profile, a thorough investigation into its potential off-target interactions is a scientific imperative. The computational predictions presented in this guide offer a rational basis for initiating such an investigation. The detailed experimental protocols provide a practical framework for researchers to validate these predictions and uncover a more complete understanding of the molecular pharmacology of this compound. A comprehensive characterization of its off-target landscape will ultimately contribute to a more informed assessment of its therapeutic potential and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug transporter (SLC) inhibition panel assay using drug substrates [protocols.io]
Methodological & Application
Application Notes and Protocols: Quantifying Sputum Viscosity Changes with Mucoactive Agents
Introduction
Abnormal mucus viscoelasticity is a hallmark of several muco-obstructive lung diseases, including cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD).[1][2] The hypersecretion of viscous mucus contributes significantly to airflow obstruction and morbidity in these conditions.[3] Mucoactive drugs aim to alter the physical properties of sputum, primarily by reducing its viscosity, to facilitate its clearance from the airways. While the user requested information specifically on (Rac)-Telmesteine, the available scientific literature does not provide specific data on its effects on sputum viscosity. Therefore, these application notes provide a generalized framework for quantifying the effects of a novel or existing mucoactive agent on sputum viscosity, drawing upon established methodologies and principles from the field of mucus rheology.
Mechanism of Action of Mucoactive Agents
Mucoactive agents can be broadly categorized based on their mechanism of action, which includes mucolytics, expectorants, and mucoregulators.[4] Mucolytics, such as N-acetylcysteine (NAC), act by breaking the disulfide bonds that cross-link mucin glycoproteins, the primary determinants of mucus viscosity.[5][6] This depolymerization of the mucin network leads to a reduction in sputum viscosity and elasticity.[5] Other agents, like erdosteine, exhibit both mucolytic and antioxidant properties.[4][7] The general mechanism involves the disruption of the complex polymer network of mucus, thereby reducing its viscoelastic properties.
Signaling Pathways in Mucus Hypersecretion
The production and secretion of mucus are tightly regulated by complex intracellular signaling pathways. In inflammatory airway diseases, mediators such as cytokines (e.g., IL-9, IL-13) and growth factors can lead to goblet cell hyperplasia and increased mucin gene expression (e.g., MUC5AC, MUC5B), resulting in mucus hypersecretion.[3][8][9][10] Understanding these pathways is crucial for the development of targeted mucoregulatory drugs.
Experimental Workflow for Quantifying Sputum Viscosity
A standardized workflow is essential for obtaining reliable and reproducible data on sputum rheology.[11] The following diagram outlines the key steps from sample collection to data analysis.
Protocols
Sputum Induction and Collection
-
Objective: To obtain a sufficient quantity of sputum for analysis.
-
Materials:
-
Protocol:
-
Administer a bronchodilator to the subject to prevent bronchospasm.
-
Instruct the subject to inhale nebulized hypertonic saline for a specified period (e.g., 15-30 minutes).
-
Collect the expectorated sputum in a sterile container.
-
Store the sample on ice and process it as soon as possible to minimize degradation.[11]
-
Sputum Sample Preparation
-
Objective: To homogenize the sputum sample for consistent measurements.
-
Protocol:
-
Gently vortex the sputum sample to ensure homogeneity.[11]
-
Visually inspect the sample for saliva contamination and remove it if possible.
-
Divide the sample into aliquots for rheological measurements and biochemical assays.
-
In Vitro Treatment with Mucoactive Agent
-
Objective: To assess the direct effect of the mucoactive agent on sputum viscosity.
-
Protocol:
-
Prepare different concentrations of the mucoactive agent in a suitable buffer (e.g., phosphate-buffered saline).
-
Add a defined volume of the agent solution to the sputum aliquot (e.g., 10% v/v).
-
Use a buffer-only control for comparison.
-
Incubate the samples at 37°C for a specified time (e.g., 30-60 minutes).[13]
-
Rheological Measurements
-
Objective: To quantify the viscoelastic properties of the sputum samples.
-
Equipment:
-
Protocol:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Load the sputum sample onto the rheometer plate.
-
Perform oscillatory shear measurements to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).
-
Frequency Sweep: Measure the viscoelastic properties over a range of frequencies (e.g., 0.1-100 rad/s) at a constant strain.
-
Strain Sweep: Determine the linear viscoelastic region by measuring the moduli over a range of strain amplitudes.
-
-
Maintain the temperature at 37°C throughout the measurement using a solvent trap to prevent evaporation.[1][2]
-
Data Presentation
The quantitative data obtained from the rheological measurements should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Concentration | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (η*) (Pa·s) |
| Control (Buffer) | N/A | 15.2 ± 2.5 | 8.1 ± 1.3 | 1.7 ± 0.3 |
| Mucoactive Agent A | 1 µM | 10.8 ± 1.9 | 6.5 ± 1.1 | 1.2 ± 0.2 |
| Mucoactive Agent A | 10 µM | 7.3 ± 1.2 | 5.2 ± 0.9 | 0.8 ± 0.1 |
| Mucoactive Agent A | 100 µM | 4.1 ± 0.8 | 3.9 ± 0.7 | 0.5 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Complementary Biochemical Assays
To further understand the mechanism of action of the mucoactive agent, the following biochemical assays can be performed on sputum samples:
-
Mucin Quantification: Enzyme-linked immunosorbent assay (ELISA) can be used to measure the concentration of specific mucins (e.g., MUC5AC, MUC5B).[12]
-
DNA Content: The amount of extracellular DNA, which contributes to sputum viscosity, can be quantified using fluorescence-based assays.[12]
-
Protein Concentration: Total protein content can be determined using standard protein assays.[15]
-
Inflammatory Markers: The levels of inflammatory cytokines and cells can be assessed to evaluate the anti-inflammatory effects of the agent.[16]
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the quantitative assessment of sputum viscosity changes induced by mucoactive agents. By combining rheological measurements with biochemical assays, researchers and drug development professionals can gain a comprehensive understanding of the efficacy and mechanism of action of novel and existing therapies for muco-obstructive lung diseases. While specific data for this compound is not currently available, these generalized protocols can be readily adapted to evaluate its potential as a mucoactive drug.
References
- 1. dzl.de [dzl.de]
- 2. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pharmacotherapy for airway mucus hypersecretion in asthma and COPD: targeting intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mucoactive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
- 6. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of erdosteine on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mucus hypersecretion in asthma: intracellular signalling pathways as targets for pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Cell and Molecular Targets for Treating Mucus Hypersecretion in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Storm and Mucus Hypersecretion in COVID-19: Review of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sputum handling for rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for measuring airway mucus and mucins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rheology of cystic fibrosis sputum after in vitro treatment with hypertonic saline alone and in combination with recombinant human deoxyribonuclease I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meddatax.com [meddatax.com]
- 15. Optimization of total protein and activity assays for the detection of MMP-12 in induced human sputum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Telmesteine (Telmisartan) Atropisomers using High-Performance Liquid Chromatography (HPLC)
Disclaimer: The compound "Telmesteine" is not found in the scientific literature and is presumed to be a typographical error for Telmisartan . This document presents a hypothetical application note and protocol for the chiral separation of Telmisartan enantiomers based on the potential for atropisomerism in its molecular structure and established principles of chiral chromatography. The proposed method is for research and development purposes and would require validation.
Introduction
Telmisartan is a widely used angiotensin II receptor blocker for the treatment of hypertension. While Telmisartan does not possess a traditional chiral center, its structure, which features a sterically hindered biaryl axis, gives rise to the potential for atropisomerism. Atropisomers are stereoisomers resulting from restricted rotation around a single bond, which can lead to stable, separable enantiomeric forms.[1][2] The differential pharmacological and toxicological profiles of enantiomers are of significant interest in drug development and regulatory affairs.[3]
This application note describes a hypothetical High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the potential atropisomers of Telmisartan. The direct separation is achieved using a chiral stationary phase (CSP).[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide range of chiral compounds.[4]
Experimental Protocol
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent).
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).
-
Sample: Telmisartan reference standard.
-
Mobile Phase: Prepare the mobile phase by mixing n-hexane and isopropanol in a ratio of 80:20 (v/v). Add trifluoroacetic acid to a final concentration of 0.1% (v/v) to improve peak shape for the acidic analyte. Degas the mobile phase prior to use.
-
Standard Solution: Accurately weigh and dissolve Telmisartan in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm |
| Dimensions | 250 mm x 4.6 mm i.d. |
| Mobile Phase | n-Hexane : Isopropanol : TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 296 nm |
Hypothetical Results and Data Presentation
The proposed method is expected to resolve the two potential enantiomers of Telmisartan. The following table summarizes the anticipated quantitative data for the separation.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Selectivity (α) | \multicolumn{2}{c | }{~ 1.25} |
| Tailing Factor (T) | < 1.5 | < 1.5 |
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow for the chiral separation and the logical steps involved in the method development process.
Caption: Workflow for the chiral HPLC analysis of Telmisartan.
Caption: Logical workflow for developing a chiral HPLC method.
Conclusion
The hypothetical HPLC method detailed in this application note provides a starting point for the successful chiral separation of Telmisartan's potential atropisomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is a robust strategy for resolving such enantiomers. This method can be further optimized and validated for use in quality control, stability studies, and pharmacokinetic analysis of the individual enantiomers of Telmisartan.
References
Application Notes and Protocols for Cell-Based Evaluation of (Rac)-Telmesteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Telmesteine, also known as 3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, is a compound of interest for its potential biological activities. Due to its structure containing a thiazolidine ring, a feature present in various compounds with antioxidant and cytoprotective properties, it is hypothesized that this compound may modulate cellular redox balance. One of the key pathways governing the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides detailed protocols for a panel of cell-based assays to investigate the potential of this compound to mitigate oxidative stress and activate the Nrf2 pathway.
The assays described herein are designed to quantify intracellular Reactive Oxygen Species (ROS), measure the activation of the Nrf2 pathway through a luciferase reporter assay and downstream target gene expression, and determine the impact on cellular glutathione levels. These protocols are intended to provide a robust framework for the comprehensive evaluation of this compound and other potential antioxidant compounds.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This assay quantifies the overall levels of ROS within cells. It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Experimental Workflow:
Caption: Workflow for the intracellular ROS assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed adherent cells (e.g., HepG2, A549) in a black, clear-bottom 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A positive control such as N-acetylcysteine (NAC) should be included.
-
Remove the growth medium from the wells and replace it with 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired pre-treatment time (e.g., 1, 6, or 24 hours).
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of a ROS inducer, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP), in serum-free medium. The final concentration should be determined empirically (e.g., 100-500 µM for H2O2).
-
Add the ROS inducer to the wells and incubate for 30-60 minutes at 37°C.
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with 100 µL of pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with 100 µL of pre-warmed PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Presentation:
Note: The following data is representative of a typical antioxidant compound and is provided for illustrative purposes, as specific quantitative data for this compound is not currently available in published literature.
Table 1: Effect of a Representative Antioxidant on H2O2-Induced Intracellular ROS
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Reduction in ROS |
| Vehicle Control | - | 52,143 ± 3,128 | - |
| H2O2 (200 µM) | - | 189,754 ± 11,385 | 0% |
| Representative Antioxidant | 1 | 165,432 ± 9,926 | 12.8% |
| Representative Antioxidant | 10 | 110,987 ± 6,659 | 41.5% |
| Representative Antioxidant | 50 | 75,643 ± 4,538 | 60.1% |
| N-acetylcysteine (NAC) | 1000 | 68,912 ± 4,135 | 63.7% |
Nrf2 Signaling Pathway Activation
Activation of the Nrf2 pathway is a key indicator of a cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Nrf2 Signaling Pathway Diagram:
Application Notes and Protocols for (Rac)-Telmesteine in Experimental Models of Chronic Bronchitis
Introduction
Chronic bronchitis is a progressive inflammatory disease of the airways characterized by mucus hypersecretion and chronic cough.[1][2] Effective therapeutic interventions are needed to manage its symptoms and progression. (Rac)-Telmesteine, as a muco-active agent, presents a promising candidate for investigation in this context.[3] These application notes provide detailed protocols for evaluating the efficacy of this compound in preclinical, experimental models of chronic bronchitis, tailored for researchers, scientists, and drug development professionals.
1. Rationale for this compound in Chronic Bronchitis
Chronic bronchitis is primarily driven by chronic inflammation of the airways, often initiated by irritants such as cigarette smoke or environmental pollutants.[1][4] This inflammation leads to mucus hypersecretion and impaired mucociliary clearance, key features of the disease.[2][5] this compound, a derivative of thiazolidine carboxylic acid, is known for its mucolytic properties.[3] Its mechanism is thought to involve the modulation of mucus production and viscosity, potentially aiding in its clearance from the airways. While direct studies on this compound in chronic bronchitis models are not extensively documented, its known muco-active properties suggest a therapeutic potential worth investigating.[3]
2. Experimental Models of Chronic Bronchitis
Several animal models can be employed to induce a chronic bronchitis phenotype. The choice of model depends on the specific aspects of the disease being investigated. Common models include exposure to cigarette smoke, sulfur dioxide (SO2), and lipopolysaccharide (LPS).[1][4][6][7] The LPS-induced model is particularly relevant for studying the inflammatory and mucus hypersecretory responses.[4][7]
Table 1: Comparison of Experimental Models for Chronic Bronchitis
| Model | Inducing Agent | Key Features | Advantages | Disadvantages |
| Cigarette Smoke Exposure | Whole-body or nose-only exposure to cigarette smoke | Chronic inflammation, emphysema, small airway remodeling, mucus hypersecretion.[4][8] | Closely mimics the primary cause of human COPD and chronic bronchitis.[4] | Time-consuming (months), expensive, requires specialized equipment.[4] |
| Sulfur Dioxide (SO2) Inhalation | Inhalation of SO2 gas | Mucus hypersecretion, airway inflammation, increased mucus-secreting cells.[9][10] | Effective for studying mucus hypersecretion.[10] | May not fully replicate the complex pathology of human chronic bronchitis.[10] |
| Lipopolysaccharide (LPS) Instillation | Intratracheal or intranasal administration of LPS | Acute and chronic airway inflammation, neutrophil influx, increased pro-inflammatory cytokines, mucus hypersecretion.[4][7][11] | Rapid induction of inflammation, reproducible, useful for studying anti-inflammatory effects.[4][7] | Primarily models the infectious exacerbation aspect of chronic bronchitis.[7] |
For the initial evaluation of this compound, the LPS-induced model in rodents (rats or mice) is recommended due to its robustness and relevance to inflammation-driven mucus production.
3. Detailed Experimental Protocol: LPS-Induced Chronic Bronchitis Model in Rats
This protocol outlines the steps to induce chronic bronchitis in rats using LPS and to evaluate the therapeutic effects of this compound.
3.1. Animals and Housing
-
Species: Male Sprague-Dawley rats (8 weeks old).
-
Housing: Standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
3.2. Experimental Groups
-
Group 1: Control: Intratracheal instillation of sterile saline.
-
Group 2: LPS + Vehicle: Intratracheal instillation of LPS and administration of the vehicle for this compound.
-
Group 3: LPS + this compound (Low Dose): Intratracheal instillation of LPS and administration of a low dose of this compound.
-
Group 4: LPS + this compound (High Dose): Intratracheal instillation of LPS and administration of a high dose of this compound.
-
Group 5: LPS + Dexamethasone (Positive Control): Intratracheal instillation of LPS and administration of dexamethasone.
3.3. Induction of Chronic Bronchitis
-
Anesthetize the rats (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Intratracheally instill 2 mg/kg of LPS dissolved in sterile saline.[12] The control group receives an equivalent volume of sterile saline.
-
Repeat the LPS instillation weekly or bi-weekly for 4-8 weeks to establish a chronic inflammatory state.[7]
3.4. This compound Administration
-
Based on pharmacokinetic studies of Telmesteine, oral administration is appropriate due to its high bioavailability.[3]
-
Suggested oral doses for rats could range from 20-50 mg/kg, administered daily starting one day before the first LPS instillation and continuing throughout the study period.[3]
-
The vehicle for this compound should be determined based on its solubility (e.g., 0.5% carboxymethylcellulose).
3.5. Endpoint Analysis (24 hours after the final LPS instillation)
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the animals and perform a tracheotomy.
-
Lavage the lungs with a fixed volume of sterile saline.
-
Collect the bronchoalveolar lavage fluid (BALF).
-
Measure total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BALF.[9]
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant using ELISA.[11][13]
-
-
Histopathology:
-
Perfuse and excise the lungs.
-
Fix the lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
-
Score the lung sections for inflammation and goblet cell hyperplasia.
-
-
Gene Expression Analysis:
Table 2: Quantitative Data Summary for Efficacy Evaluation
| Parameter | Control Group | LPS + Vehicle Group | LPS + this compound (Low Dose) | LPS + this compound (High Dose) | LPS + Dexamethasone Group |
| BALF Total Cell Count (x10^5 cells/mL) | |||||
| BALF Neutrophil Count (x10^4 cells/mL) | |||||
| BALF TNF-α (pg/mL) | |||||
| BALF IL-6 (pg/mL) | |||||
| Lung Histology Score (Inflammation) | |||||
| Goblet Cell Hyperplasia (PAS staining score) | |||||
| MUC5AC mRNA Expression (fold change) |
4. Proposed Signaling Pathways and Visualization
The inflammatory response in chronic bronchitis involves multiple signaling pathways.[16][17][18][19] Based on studies of similar compounds and the pathophysiology of the disease, this compound may exert its effects through the modulation of key inflammatory pathways such as NF-κB and MAPK.[15][20]
4.1. Hypothesized Mechanism of Action of this compound
LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on airway epithelial cells and immune cells.[19] This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory cytokines and mucin genes.[15][20] this compound may inhibit these pathways, thereby reducing inflammation and mucus hypersecretion.
Caption: Hypothesized signaling pathway of LPS-induced inflammation and the potential inhibitory role of this compound.
4.2. Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for evaluating this compound in the LPS-induced chronic bronchitis model.
Caption: Experimental workflow for the evaluation of this compound in a rat model of chronic bronchitis.
5. Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of this compound is crucial for designing effective preclinical studies.[21][22][23][24] Key parameters to consider are its absorption, distribution, metabolism, and excretion (ADME).[3]
Table 3: Pharmacokinetic Parameters of Telmesteine in Rats (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | >90% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [3] |
| Metabolism | Minimally metabolized; a small fraction forms a glucuronide conjugate. | [3] |
| Excretion | Primarily excreted unchanged in the urine (~86%). | [3] |
| Distribution | Distributed to most organs except the brain. | [3] |
These data indicate that oral administration is a viable route for preclinical studies in rats and that the compound is rapidly absorbed and largely excreted in its active form.
These application notes provide a comprehensive framework for investigating the therapeutic potential of this compound in experimental models of chronic bronchitis. By utilizing the described LPS-induced rat model and the detailed protocols for endpoint analysis, researchers can systematically evaluate the efficacy of this compound in mitigating airway inflammation and mucus hypersecretion. The proposed signaling pathways offer a basis for mechanistic studies to further elucidate its mode of action. Successful preclinical evaluation using these guidelines could pave the way for the development of this compound as a novel treatment for chronic bronchitis.
References
- 1. Animal models of chronic bronchitis and their relevance to studies of particle-induced disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Bronchitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Absorption, distribution, metabolism and excretion of telmesteine, a mucolitic agent, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Activity of erdosteine on mucociliary transport in patients affected by chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 7. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A ferret model of COPD-related chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Experimental model of chronic bronchitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Telmisartan ameliorates LPS-induced pneumonia in rats through regulation of the PPARγ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The protective effects of Thalictrum minus L. on lipopolysaccharide-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Telmisartan mitigates lipopolysaccharide (LPS)-induced production of mucin 5AC (MUC5AC) through increasing suppressor of cytokine signaling 1 (SOCS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms, Pathophysiology and Currently Proposed Treatments of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular signalling pathways mediating the pathogenesis of chronic inflammatory respiratory diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Inflammatory Signalings Involved in Airway and Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Clinical and preclinical pharmacokinetics of raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Administering (Rac)-Telmesteine in Preclinical Respiratory Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(Rac)-Telmesteine , a derivative of N-acetylcysteine (NAC), is a promising therapeutic agent for chronic respiratory diseases due to its mucolytic, antioxidant, and anti-inflammatory properties.[1][2][3][4] These application notes provide detailed protocols for the administration of this compound in preclinical models of Chronic Obstructive Pulmonary Disease (COPD) and asthma, designed to assist researchers in evaluating its therapeutic potential.
The protocols outlined below are based on established methodologies for inducing and assessing respiratory inflammation in rodent models.[5][6][7]
Section 1: Preclinical Models of Respiratory Disease
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. The most common models for asthma and COPD utilize mice, rats, and guinea pigs.[6][7]
Murine Model of Allergic Asthma
A widely used model for allergic asthma involves sensitization and challenge with ovalbumin (OVA).[5][7] This model mimics key features of human asthma, including eosinophilic inflammation, airway hyperresponsiveness, and mucus hypersecretion.[6]
Murine Model of COPD
COPD is often modeled using inducers of chronic inflammation and lung damage, such as lipopolysaccharide (LPS) or exposure to cigarette smoke.[5][6][8] These models replicate the neutrophilic inflammation and emphysematous changes observed in human COPD.
Section 2: Experimental Protocols
The following are detailed protocols for the administration of this compound in preclinical respiratory models.
Protocol 1: this compound in an Ovalbumin-Induced Murine Model of Allergic Asthma
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of allergic asthma.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
8-10 week old BALB/c mice
-
Nebulizer or microsprayer for intratracheal/intranasal administration[5]
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
-
Challenge:
-
From day 21 to 27, challenge the mice with 1% OVA aerosol in PBS for 30 minutes daily using a nebulizer.
-
-
This compound Administration:
-
Administer this compound daily from day 20 to 27, one hour prior to OVA challenge.
-
Route of Administration: Intratracheal, intranasal, or oral gavage. Inhalation routes, such as nebulization, can offer direct delivery to the lungs.[5][9]
-
Dosing: A dose-response study is recommended. Based on studies with NAC derivatives, a starting dose range of 50-100 mg/kg for oral administration can be considered.[2] For inhaled administration, lower doses may be effective.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mice and perform a tracheotomy.
-
Lavage the lungs with PBS.
-
Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid (BALF).[5]
-
-
Histology:
-
Perfuse the lungs and fix in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
-
Cytokine Analysis:
-
Caption: Workflow for the LPS-induced COPD model.
Section 3: Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Inflammatory Cells in BALF (Asthma Model)
| Treatment Group | Total Cells (x10^5) | Macrophages (x10^5) | Eosinophils (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |
| Vehicle Control | |||||
| OVA Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Dexamethasone |
Table 2: Effect of this compound on Inflammatory Markers (COPD Model)
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | Lung MPO Activity (U/g tissue) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Vehicle Control | |||||
| LPS Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) |
Section 4: Mechanism of Action and Signaling Pathways
This compound, as a NAC derivative, is expected to exert its effects through antioxidant and anti-inflammatory mechanisms. [1][2]This includes replenishing glutathione stores and inhibiting pro-inflammatory signaling pathways. [3] Key Signaling Pathways:
-
NF-κB Pathway: A central regulator of inflammation, its inhibition reduces the expression of pro-inflammatory cytokines. [1]* MAPK Pathways (ERK, p38, JNK): These pathways are involved in cellular stress responses and inflammation. [11]* PI3K/Akt Pathway: This pathway can regulate airway inflammation and remodeling. [10] Diagram of a a Potential Signaling Pathway for this compound's Anti-inflammatory Action
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory Preclinical Disease Models - Asthma, COPD, Cough | Syncrosome [syncrosome.com]
- 6. ovid.com [ovid.com]
- 7. Preclinical animal models of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rac1 signaling regulates cigarette smoke-induced inflammation in the lung via the Erk1/2 MAPK and STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amelioration of Inflammation in Rats with Experimentally Induced Asthma by Spenceria ramalana Trimen Polyphenols via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammatory Signalings Involved in Airway and Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Measuring the Antioxidant Effects of (Rac)-Telmesteine in Lung Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute and chronic lung diseases are often associated with an imbalance between oxidants and antioxidants, leading to oxidative stress.[1][2] Reactive oxygen species (ROS) can cause cellular damage, inflammation, and contribute to the pathogenesis of various pulmonary conditions.[3][4] The lung possesses an endogenous antioxidant defense system, including enzymes like superoxide dismutase (SOD) and catalase (CAT), as well as non-enzymatic antioxidants like glutathione (GSH).[3][5] Measuring the activity of these components and the levels of oxidative damage markers, such as malondialdehyde (MDA), provides a quantitative assessment of oxidative stress.
(Rac)-Telmesteine is a novel investigational compound with potential antioxidant properties. This application note provides detailed protocols for evaluating the antioxidant effects of this compound in ex vivo lung homogenates subjected to oxidative challenge. The described methods will enable researchers to quantify key biomarkers of oxidative stress and antioxidant defense, facilitating the preclinical assessment of this compound's therapeutic potential.
Signaling Pathways in Pulmonary Oxidative Stress
Oxidative stress in the lungs activates complex signaling pathways that can lead to inflammation and tissue damage. Key pathways include the NF-κB and Nrf2 signaling cascades.[1][6]
-
NF-κB Pathway: Oxidative stress can activate the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines and adhesion molecules, amplifying tissue injury.[1][4]
-
Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense against oxidative stress.[6] Upon activation by ROS, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes.[6]
Caption: Oxidative stress signaling pathways in the lung.
Experimental Workflow
The general workflow for assessing the antioxidant effects of this compound in lung homogenates involves several key steps, from tissue preparation to data analysis.
Caption: Experimental workflow for antioxidant assessment.
Detailed Experimental Protocols
Preparation of Lung Homogenates
-
Excise lung tissue from experimental animals and rinse with ice-cold phosphate-buffered saline (PBS), pH 7.4, to remove blood.[7]
-
Blot the tissue dry and weigh.
-
Mince the tissue on ice and homogenize in 9 volumes of ice-cold homogenization buffer (e.g., 0.01 M PBS, pH 7.4) per gram of tissue.[8][9]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[7][8]
-
Collect the supernatant for subsequent biochemical assays. The supernatant should be kept on ice.
Induction of Oxidative Stress and Treatment
-
Divide the lung homogenate supernatant into the following experimental groups:
-
Control: Homogenate + Vehicle
-
Oxidative Stress: Homogenate + Oxidant (e.g., 100 µM H₂O₂)
-
This compound Treatment: Homogenate + Oxidant + this compound (various concentrations)
-
-
Incubate the samples at 37°C for a specified period (e.g., 1 hour).
Malondialdehyde (MDA) Assay (TBARS Method)
The MDA assay, often referred to as the Thiobarbituric Acid Reactive Substances (TBARS) assay, measures lipid peroxidation.[10][11]
-
To 0.1 mL of lung homogenate supernatant, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Bring the final volume to 4.0 mL with distilled water.
-
Heat the mixture at 95°C for 60 minutes.
-
Cool the samples on ice and centrifuge at 3,000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.[12]
-
Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Reduced Glutathione (GSH) Assay
This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[13]
-
To 0.5 mL of lung homogenate supernatant, add 0.5 mL of 10% trichloroacetic acid (TCA).
-
Centrifuge at 3,000 rpm for 10 minutes to precipitate proteins.
-
To 0.2 mL of the protein-free supernatant, add 1.5 mL of 0.2 M phosphate buffer (pH 8.0) and 0.5 mL of DTNB reagent (0.6 mM in 0.2 M phosphate buffer, pH 8.0).
-
Measure the absorbance at 412 nm.
-
Calculate GSH concentration using a standard curve prepared with known concentrations of GSH.
Superoxide Dismutase (SOD) Activity Assay
SOD activity is determined by its ability to inhibit the autoxidation of pyrogallol.[14]
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.2) and 1 mM DTPA.
-
Add an appropriate volume of lung homogenate supernatant to the reaction mixture.
-
Initiate the reaction by adding 2.6 mM pyrogallol (in 10 mM HCl).
-
Monitor the rate of pyrogallol autoxidation by measuring the increase in absorbance at 420 nm for 3 minutes.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.
Catalase (CAT) Activity Assay
CAT activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂).[8][15]
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0).
-
Add an appropriate volume of lung homogenate supernatant.
-
Initiate the reaction by adding 10 mM H₂O₂.
-
Measure the decrease in absorbance at 240 nm for 1 minute due to H₂O₂ decomposition.
-
One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Data Presentation
The quantitative data from the biochemical assays should be presented in a clear and structured format for easy comparison between experimental groups.
Table 1: Effect of this compound on MDA and GSH Levels in Lung Homogenates
| Group | MDA (nmol/mg protein) | GSH (µmol/mg protein) |
| Control | 1.2 ± 0.1 | 8.5 ± 0.7 |
| Oxidative Stress (H₂O₂) | 3.8 ± 0.3 | 4.2 ± 0.4 |
| H₂O₂ + this compound (10 µM) | 2.5 ± 0.2# | 6.1 ± 0.5# |
| H₂O₂ + this compound (50 µM) | 1.8 ± 0.1# | 7.9 ± 0.6# |
| *p < 0.05 vs. Control; #p < 0.05 vs. Oxidative Stress |
Table 2: Effect of this compound on SOD and CAT Activities in Lung Homogenates
| Group | SOD (U/mg protein) | CAT (U/mg protein) |
| Control | 15.2 ± 1.1 | 25.6 ± 2.3 |
| Oxidative Stress (H₂O₂) | 8.7 ± 0.9 | 14.3 ± 1.5 |
| H₂O₂ + this compound (10 µM) | 11.5 ± 1.0# | 19.8 ± 1.8# |
| H₂O₂ + this compound (50 µM) | 14.1 ± 1.2# | 23.9 ± 2.1# |
| *p < 0.05 vs. Control; #p < 0.05 vs. Oxidative Stress |
Conclusion
The protocols outlined in this application note provide a robust framework for assessing the antioxidant properties of this compound in lung homogenates. By measuring key biomarkers of oxidative stress and antioxidant defense, researchers can obtain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for lung diseases associated with oxidative damage. The provided methodologies are based on established and widely used techniques, ensuring reproducibility and reliability of the results.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Oxidant-antioxidant balance in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox Signaling and Oxidative Stress in Lung Diseases | Thoracic Key [thoracickey.com]
- 4. ROS Signaling in the Pathogenesis of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidants and Antioxidants | Journal of The COPD Foundation [journal.copdfoundation.org]
- 6. Frontiers | The protective effect of natural medicines against excessive inflammation and oxidative stress in acute lung injury by regulating the Nrf2 signaling pathway [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Standard operating procedure for preparing (Rac)-Telmesteine solutions for research
Application Notes & Protocols: (Rac)-Telmesteine Solution Preparation for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a protease inhibitor suitable for use as an enzyme stabilizer.[1][2] This document provides a detailed standard operating procedure for the preparation of this compound solutions for research applications. It is crucial to distinguish this compound from Telmisartan, an angiotensin II receptor blocker used for hypertension, as the two are distinct compounds with different mechanisms of action.[3][4][5]
This compound Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | 3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid; 3,4-Thiazolidinedicarboxylic Acid 3-Ethyl Ester | [1][6] |
| Molecular Formula | C₇H₁₁NO₄S | [1][7][8] |
| Molecular Weight | 205.23 g/mol | [1][7] |
| Appearance | Solid | [1] |
| Purity | ≥ 98% | [2] |
| CAS Number | 127657-29-8 | [1][2] |
Experimental Protocols
1. Stock Solution Preparation (100 mg/mL in DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile container.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 100 mg of this compound to 1 mL of DMSO.
-
Sonication: As this compound is hygroscopic and may require assistance to fully dissolve, sonicate the solution in an ultrasonic bath.[2] Heat can also be applied if precipitation or phase separation occurs.[2]
-
Vortexing: Vortex the solution until the solid is completely dissolved and the solution is clear.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
2. Preparation of Working Solutions for In Vitro and In Vivo Studies
The following protocols outline the preparation of diluted working solutions from the DMSO stock solution for various experimental applications.
Protocol 1: Aqueous Formulation
This formulation is suitable for many in vitro cell-based assays.
Materials:
-
This compound DMSO stock solution (100 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Prepare a vehicle solution by mixing the solvents in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound DMSO stock solution to the vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 20.8 µL of the 100 mg/mL DMSO stock solution to 979.2 µL of the vehicle.
-
Vortex thoroughly to ensure a clear solution. The solubility in this vehicle is ≥ 2.08 mg/mL (10.13 mM).[2]
Protocol 2: SBE-β-CD Formulation
This formulation can improve the solubility and stability of the compound in aqueous solutions.
Materials:
-
This compound DMSO stock solution (100 mg/mL)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (20%)
-
Sterile conical tubes
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Prepare a vehicle solution consisting of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
-
Add the this compound DMSO stock solution to the vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 20.8 µL of the 100 mg/mL DMSO stock solution to 979.2 µL of the vehicle.
-
Mix thoroughly until a clear solution is obtained. The solubility in this vehicle is ≥ 2.08 mg/mL (10.13 mM).[2]
Protocol 3: Corn Oil Formulation
This formulation is suitable for in vivo studies requiring administration in an oil-based vehicle.
Materials:
-
This compound DMSO stock solution (100 mg/mL)
-
Corn Oil
-
Sterile conical tubes
Procedure:
-
Prepare a vehicle solution consisting of 10% DMSO and 90% Corn Oil.
-
Add the this compound DMSO stock solution to the vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 20.8 µL of the 100 mg/mL DMSO stock solution to 979.2 µL of the vehicle.
-
Mix thoroughly to ensure a clear solution. The solubility in this vehicle is ≥ 2.08 mg/mL (10.13 mM).[2] Note: This formulation should be used with caution for continuous dosing periods exceeding half a month.[2]
Solubility Data Summary
| Solvent/Vehicle | Solubility |
| DMSO | 100 mg/mL (487.25 mM)[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (10.13 mM)[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (10.13 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (10.13 mM)[2] |
Storage of Working Solutions
It is recommended to prepare working solutions fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, consult specific stability studies for the chosen formulation.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Conceptual Signaling Pathway of Telmesteine's Mechanism of Action
Telmesteine's primary mechanism is as a mucolytic agent, with additional anti-inflammatory and antioxidant properties.[9][10] It functions by breaking the disulfide bonds in mucus glycoproteins.[9] Telmesteine has also been shown to inhibit the production of pro-inflammatory cytokines and scavenge reactive oxygen species.[9]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pillintrip.com [pillintrip.com]
- 4. medicine.com [medicine.com]
- 5. amberlife.net [amberlife.net]
- 6. nbinno.com [nbinno.com]
- 7. telmestein | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Telmesteine | C7H11NO4S | CID 65946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Telmesteine? [synapse.patsnap.com]
- 10. What is Telmesteine used for? [synapse.patsnap.com]
(Rac)-Telmesteine: A Pharmacological Tool for Mucus Biology Research
Application Note
(Rac)-Telmesteine is a protease inhibitor and enzyme stabilizer. Currently, there is no scientific literature available to support its direct application as a pharmacological tool for studying mucus biology, including its effects on MUC5AC secretion, ciliary function, or the EGFR, MAPK, and PI3K/AKT signaling pathways in airway epithelial cells.
The primary documented function of this compound is the inhibition of proteases, making it suitable for applications such as stabilizing enzymes in various formulations. Research into its effects on mucus biology is not available in the current body of scientific literature. Therefore, the detailed application notes and protocols requested for studying mucus biology using this compound cannot be provided.
For researchers interested in the pharmacological study of mucus biology, a variety of other established tools and compounds are available that have been documented to modulate mucus secretion, ciliary activity, and related signaling pathways.
Established Pharmacological Tools for Mucus Biology Research
Researchers investigating mucus hypersecretion, MUC5AC production, and ciliary function often utilize a range of pharmacological agents to probe the underlying cellular and molecular mechanisms. These tools can be broadly categorized based on their targets and mechanisms of action.
| Tool Category | Examples | Primary Mechanism of Action in Mucus Biology |
| Mucolytic Agents | N-acetylcysteine (NAC) | Reduces mucus viscosity by breaking disulfide bonds in mucin polymers. |
| Erdosteine, Carbocisteine | Exhibit both mucolytic and anti-inflammatory properties. | |
| Anti-inflammatory Agents | Glucocorticoids | Potent anti-inflammatory drugs that can reduce mucus hypersecretion. |
| Macrolide Antibiotics | Possess anti-inflammatory and immunomodulatory effects that can decrease mucus production. | |
| Signaling Pathway Inhibitors | EGFR Tyrosine Kinase Inhibitors (e.g., Gefitinib) | Block the activation of the Epidermal Growth Factor Receptor (EGFR), a key regulator of mucin gene expression. |
| MEK Inhibitors (e.g., U0126) | Inhibit the MAPK/ERK pathway, which is downstream of EGFR and involved in MUC5AC production. | |
| PI3K Inhibitors (e.g., LY294002) | Block the PI3K/AKT pathway, another signaling cascade that can influence mucin synthesis. | |
| Secretagogues | ATP, UTP | Stimulate mucin secretion through purinergic receptor activation. |
| Phorbol esters (e.g., PMA) | Activate Protein Kinase C (PKC), leading to increased mucin gene expression and secretion. | |
| Stimuli for Hypersecretion Models | Lipopolysaccharide (LPS) | A component of gram-negative bacteria that induces an inflammatory response and MUC5AC production. |
| Interleukin-13 (IL-13) | A cytokine that is a key driver of allergic airway inflammation and mucus hypersecretion. |
Experimental Protocols for Studying Mucus Biology
Below are generalized protocols for key experiments in mucus biology research. These methods would typically be adapted for use with a specific pharmacological tool being investigated.
Protocol 1: In Vitro MUC5AC Secretion Assay
This protocol describes the measurement of MUC5AC mucin secretion from cultured human bronchial epithelial cells.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B or primary cells cultured at an air-liquid interface)
-
Cell culture medium and supplements
-
Test compound (pharmacological tool)
-
Secretagogue (e.g., ATP, PMA) or inflammatory stimulus (e.g., LPS, IL-13)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for MUC5AC
-
Plate reader
Procedure:
-
Cell Culture: Culture human bronchial epithelial cells to confluence in appropriate well plates. For primary cells, establish a differentiated air-liquid interface (ALI) culture.
-
Treatment:
-
Wash the cells gently with PBS.
-
Add fresh medium containing the desired concentration of the test compound or vehicle control.
-
Incubate for a predetermined period (e.g., 1-24 hours).
-
-
Stimulation:
-
Following treatment with the test compound, add a secretagogue or inflammatory stimulus to the medium.
-
Incubate for a specified time to induce MUC5AC secretion (e.g., 30 minutes to 24 hours).
-
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted MUC5AC.
-
MUC5AC Quantification:
-
Perform an ELISA according to the manufacturer's instructions to quantify the amount of MUC5AC in the collected supernatants.
-
Use a plate reader to measure the absorbance and calculate the concentration of MUC5AC based on a standard curve.
-
-
Data Analysis: Compare the levels of MUC5AC secretion in the treated groups to the control groups to determine the effect of the test compound.
Experimental Workflow for MUC5AC Secretion Assay
Caption: Workflow for in vitro MUC5AC secretion analysis.
Protocol 2: Ciliary Beat Frequency (CBF) Analysis
This protocol outlines a method for measuring ciliary beat frequency in primary human bronchial epithelial cells.
Materials:
-
Differentiated primary human bronchial epithelial cells cultured at an ALI on permeable supports
-
Culture medium
-
Test compound
-
Inverted microscope with a high-speed camera
-
Environmental chamber to maintain temperature (37°C) and CO2
-
Image analysis software (e.g., ImageJ with appropriate plugins)
Procedure:
-
Cell Culture: Grow primary human bronchial epithelial cells on permeable supports at an ALI for at least 21 days to allow for full differentiation and development of motile cilia.
-
Treatment:
-
Place the cell culture insert in a heated (37°C) chamber on the microscope stage.
-
Add pre-warmed medium containing the test compound or vehicle control to the apical and basolateral compartments.
-
Allow the cells to equilibrate for a defined period.
-
-
Image Acquisition:
-
Using the inverted microscope, focus on the ciliated cells.
-
Record high-speed videos (e.g., 100-500 frames per second) of ciliary movement at multiple locations on the culture insert.
-
-
CBF Measurement:
-
Use image analysis software to determine the CBF. This can be done using methods such as:
-
Fast Fourier Transform (FFT): Analyze the frequency spectrum of pixel intensity changes over time.
-
Kymograph analysis: Create a line scan across a beating cilium and analyze the resulting spatio-temporal image.
-
-
-
Data Analysis: Calculate the average CBF for each treatment condition and compare it to the control to assess the effect of the test compound.
Workflow for Ciliary Beat Frequency Analysis
Caption: Workflow for measuring ciliary beat frequency.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the phosphorylation status of key proteins in the EGFR, MAPK, and PI3K/AKT signaling pathways.
Materials:
-
Cultured human bronchial epithelial cells
-
Test compound
-
Stimulating agent (e.g., EGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-phospho-AKT, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to near confluence.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Pre-treat with the test compound for the desired time.
-
Stimulate with an appropriate agonist (e.g., EGF) for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the test compound on pathway activation.
Signaling Pathways in Mucus Regulation
Caption: Key signaling pathways in mucus regulation.
Application Notes and Protocols: Characterization of a Novel CFTR Corrector, (Rac)-Telmesteine, in Cystic Fibrosis Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic fibrosis (CF) is a genetic disorder resulting from mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] These mutations lead to a dysfunctional CFTR protein, which acts as a chloride and bicarbonate channel on the surface of epithelial cells.[1][2] The most common mutation, F508del, causes the CFTR protein to misfold and be prematurely degraded, preventing it from reaching the cell membrane.[3] CFTR modulators, such as correctors and potentiators, are a class of drugs that aim to restore the function of the mutated CFTR protein.[1][4] Correctors aid in the proper folding and trafficking of the CFTR protein to the cell surface, while potentiators enhance the channel's opening probability.[1][4]
This document provides detailed protocols for the initial characterization of a novel, hypothetical CFTR corrector, (Rac)-Telmesteine, in cellular models of cystic fibrosis. The described experiments are designed to assess the compound's efficacy in rescuing the F508del-CFTR mutation, the most prevalent CF-causing mutation.
Data Presentation
Table 1: Effect of this compound on F508del-CFTR Protein Expression and Maturation
| Treatment | Concentration (µM) | Immature CFTR (Band B) (Relative Densitometry) | Mature CFTR (Band C) (Relative Densitometry) |
| Vehicle (DMSO) | - | 1.00 ± 0.05 | 0.12 ± 0.02 |
| This compound | 1 | 0.98 ± 0.06 | 0.45 ± 0.04 |
| This compound | 5 | 0.95 ± 0.04 | 0.89 ± 0.07 |
| This compound | 10 | 0.91 ± 0.05 | 1.25 ± 0.11 |
| Lumacaftor (Control) | 3 | 0.93 ± 0.03 | 1.10 ± 0.09 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Functional Rescue of F508del-CFTR by this compound in Ussing Chamber Assay
| Treatment | Concentration (µM) | Forskolin-Stimulated Isc (µA/cm²) | Genistein-Potentiated Isc (µA/cm²) |
| Vehicle (DMSO) | - | 2.5 ± 0.4 | 3.1 ± 0.5 |
| This compound | 1 | 8.7 ± 1.1 | 15.2 ± 1.8 |
| This compound | 5 | 15.4 ± 2.0 | 28.9 ± 3.1 |
| This compound | 10 | 22.1 ± 2.5 | 41.5 ± 4.2 |
| Lumacaftor (Control) | 3 | 18.9 ± 2.2 | 35.7 ± 3.8 |
Isc denotes short-circuit current. Data are presented as mean ± SEM from three independent experiments.
Experimental Protocols
Cell Culture of CFBE41o- Cells
This protocol describes the maintenance of the cystic fibrosis bronchial epithelial cell line, CFBE41o-, stably expressing the F508del-CFTR mutation.
Materials:
-
CFBE41o- cells expressing F508del-CFTR
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Puromycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Sterile cell culture flasks, plates, and consumables
Protocol:
-
Culture CFBE41o- cells in MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 5 µg/mL puromycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed the cells at an appropriate density in the desired culture plates or flasks.
Western Blotting for CFTR Protein Expression
This protocol is used to assess the effect of this compound on the expression and maturation of the F508del-CFTR protein. The immature, core-glycosylated form of CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane.
Materials:
-
CFBE41o- cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed CFBE41o- cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for Band B and Band C using densitometry software.
Ussing Chamber Assay for CFTR Function
This protocol measures the ion transport across a polarized monolayer of epithelial cells, providing a functional readout of CFTR channel activity.
Materials:
-
CFBE41o- cells
-
Permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
Forskolin (a cAMP agonist)
-
Genistein (a potentiator)
-
CFTR inhibitor (e.g., CFTRinh-172)
-
This compound
Protocol:
-
Seed CFBE41o- cells on permeable supports and culture for 7-10 days to form a polarized monolayer.
-
Treat the cells with this compound or vehicle control for 24 hours prior to the assay.
-
Mount the permeable supports in the Ussing chamber.
-
Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.
-
Measure the baseline short-circuit current (Isc).
-
Sequentially add forskolin to the apical side to activate CFTR, followed by genistein to potentiate channel opening.
-
Finally, add a CFTR inhibitor to confirm that the measured current is CFTR-dependent.
-
Record the change in Isc after each addition.
Visualizations
Caption: Workflow for characterizing this compound in CF cellular models.
Caption: F508del-CFTR processing pathway and the corrective action of this compound.
References
Application Note: Identification of Telmesteine and its Metabolites using Liquid Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the identification and characterization of Telmesteine and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). Telmesteine, a mucolytic agent, undergoes limited metabolism, with the primary component in circulation and excretion being the parent drug. A minor glucuronide conjugate has been identified as the main metabolite.[1] This document outlines the necessary steps for sample preparation, LC-MS analysis, and data processing to effectively identify and quantify Telmesteine and its glucuronide metabolite.
Introduction
Telmesteine is a mucolytic agent used in the treatment of respiratory conditions associated with excessive mucus production.[2] Understanding the metabolic fate of therapeutic agents is a critical aspect of drug development, providing insights into their efficacy and safety profiles. Studies in rats have shown that Telmesteine is minimally metabolized, with the majority of the drug excreted unchanged in the urine.[1] The primary identified metabolite is a glucuronide conjugate, which accounts for a small fraction of the excreted dose.[1]
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of drug metabolites due to its high sensitivity and selectivity.[3] This application note describes a robust LC-MS/MS method for the analysis of Telmesteine and its glucuronide metabolite in biological samples.
Chemical Information for Telmesteine:
| Property | Value |
| Chemical Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | (4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid |
| CAS Number | 122946-43-4 |
Source: PubChem CID 65946[4]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is crucial for removing matrix interferences and enriching the analytes of interest. For the analysis of Telmesteine and its metabolite from plasma or urine, protein precipitation is a straightforward and effective technique.
Protocol: Protein Precipitation
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS analysis.
Liquid Chromatography
A reversed-phase C18 column is suitable for the separation of Telmesteine and its more polar glucuronide metabolite. A gradient elution will be employed to ensure good peak shape and resolution.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation. The instrument should be operated in both positive and negative electrospray ionization (ESI) modes to determine the optimal ionization for Telmesteine and its metabolite.
MS Parameters (Q-TOF):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (m/z) | 50 - 1000 |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS |
Expected Ions:
| Compound | Formula | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| Telmesteine | C₇H₁₁NO₄S | 206.0481 | 204.0339 |
| Telmesteine Glucuronide | C₁₃H₁₉NO₁₀S | 382.0802 | 380.0659 |
Data Presentation
The following table summarizes the expected quantitative data for Telmesteine and its primary metabolite.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) for Quantification (m/z) |
| Telmesteine | ~ 4.5 | 206.0481 | To be determined by MS/MS |
| Telmesteine Glucuronide | ~ 3.2 | 382.0802 | To be determined by MS/MS |
Visualizations
Experimental Workflow
Caption: A general workflow for the identification of Telmesteine metabolites.
Telmesteine Metabolic Pathway
Caption: The primary metabolic pathway of Telmesteine.
Conclusion
The LC-MS/MS method described in this application note is suitable for the reliable identification and characterization of Telmesteine and its glucuronide metabolite in biological matrices. The protocol provides a solid foundation for researchers in drug metabolism and pharmacokinetics to study the disposition of Telmesteine. The minimal metabolism of Telmesteine simplifies the analytical process, focusing primarily on the parent compound and a single major metabolite. Further validation of this method should be performed in the specific biological matrix of interest to ensure compliance with regulatory guidelines.
References
- 1. Absorption, distribution, metabolism and excretion of telmesteine, a mucolitic agent, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Telmesteine used for? [synapse.patsnap.com]
- 3. Absorption, metabolism, and excretion of intravenously and orally administered [14C]telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telmesteine | C7H11NO4S | CID 65946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Telmisartan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Telmisartan.
FAQs: Understanding Telmisartan's Bioavailability Challenges
Q1: What is Telmisartan and why is its oral bioavailability a concern?
Telmisartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1] This poor solubility is the primary reason for its variable and low oral bioavailability, which can impact its therapeutic efficacy.
Q2: What are the key physicochemical properties of Telmisartan that affect its oral absorption?
Telmisartan is a white or off-white crystalline powder that is practically insoluble in water.[1] Its solubility is pH-dependent. The molecule's structure contributes to its low solubility in the gastrointestinal fluids, which is a rate-limiting step for its absorption.
Q3: What does the term "BCS Class II" imply for formulation development?
For BCS Class II drugs like Telmisartan, the primary goal of formulation development is to enhance the drug's solubility and dissolution rate in the gastrointestinal tract.[2] By improving how quickly and completely the drug dissolves, its absorption and, consequently, its bioavailability can be significantly increased.[2][3]
Troubleshooting Guide: Common Issues in Telmisartan Formulation Development
This guide addresses specific problems researchers may face when developing formulations to improve Telmisartan's oral bioavailability.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low in vitro dissolution rate of the formulation. | Inadequate particle size reduction. | Employ micronization or nanonization techniques to increase the surface area of the drug particles.[4] |
| Poor wettability of the drug powder. | Incorporate surfactants or hydrophilic polymers in the formulation to improve the wetting of the drug particles. | |
| Drug recrystallization in the formulation. | Consider developing amorphous solid dispersions to prevent the drug from converting back to its less soluble crystalline form.[5][6] | |
| High variability in in vivo pharmacokinetic data. | Food effects on drug absorption. | Conduct in vivo studies in both fasted and fed states to assess the impact of food on the formulation's performance.[7] |
| pH-dependent solubility of Telmisartan. | Utilize pH-modifying excipients or develop formulations that maintain a favorable micro-environmental pH for dissolution.[8] | |
| Individual physiological differences in animal models. | Increase the number of subjects in animal studies to account for biological variability and ensure statistical significance. | |
| Poor correlation between in vitro dissolution and in vivo bioavailability (IVIVC). | Dissolution method does not mimic in vivo conditions. | Develop a biorelevant dissolution method that simulates the pH, volume, and composition of gastrointestinal fluids. The "dumping" test can be a useful in vitro tool.[9] |
| Formulation undergoes changes in the GI tract not captured by the in vitro test. | Investigate the use of more complex in vitro models, such as those that simulate gastrointestinal motility and absorption.[10] | |
| Involvement of intestinal transporters. | In vitro studies using cell lines like Caco-2 or MDCK can help investigate the role of transporters like P-glycoprotein in Telmisartan's absorption.[11] |
Experimental Protocols
Preparation of Telmisartan Solid Dispersions (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of Telmisartan to enhance its dissolution rate.
Materials:
-
Telmisartan
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific ratio of Telmisartan and the chosen hydrophilic polymer in the organic solvent.
-
Ensure complete dissolution of both components with gentle stirring.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a uniform particle size.
In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
Objective: To evaluate the dissolution rate of a Telmisartan formulation.
Materials:
-
Telmisartan formulation (e.g., tablets, capsules, powder)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
USP Apparatus II (Paddle Apparatus)
-
Syringes and filters
-
HPLC system for drug quantification
Procedure:
-
Prepare the dissolution medium and bring it to 37 ± 0.5°C.
-
Place the specified volume of the dissolution medium in each vessel of the dissolution apparatus.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Introduce one unit of the Telmisartan formulation into each vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately to prevent undissolved drug particles from affecting the analysis.
-
Analyze the concentration of dissolved Telmisartan in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a Telmisartan formulation.
Materials:
-
Wistar or Sprague-Dawley rats
-
Telmisartan formulation
-
Vehicle for administration (e.g., water, carboxymethyl cellulose suspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying Telmisartan in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (with free access to water) before the study.
-
Administer the Telmisartan formulation orally via gavage at a specific dose.
-
Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[1]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of Telmisartan in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
To determine absolute bioavailability, a separate group of rats should receive an intravenous administration of Telmisartan.
Visualizations
Caption: Experimental workflow for developing and evaluating a bio-enhanced Telmisartan formulation.
Caption: Key strategies to enhance the oral bioavailability of Telmisartan.
Caption: A logical troubleshooting guide for low oral bioavailability of Telmisartan formulations.
References
- 1. sciensage.info [sciensage.info]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pexacy.com [pexacy.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. In-Vitro Characterization and Oral Bioavailability of Organic Solvent-free Solid Dispersions Containing Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dumping test: In vitro predictive tool for bioequivalence of Telmisartan formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. Dynamic analysis of GI absorption and hepatic distribution processes of telmisartan in rats using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges of (Rac)-Telmesteine for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (Rac)-Telmesteine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound (CAS No. 127657-29-8), also known as 3,4-Thiazolidinedicarboxylic Acid 3-Ethyl Ester, is a protease inhibitor.[1][2][3] Like many small molecule inhibitors, it may exhibit poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro assays, potentially causing issues such as compound precipitation and inaccurate results.[4][5]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: For initial experiments, it is recommended to start with a small amount of 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful and versatile solvent capable of dissolving many poorly soluble compounds for creating high-concentration stock solutions.[6]
Q3: My this compound powder is not dissolving in DMSO. What should I do?
A3: If this compound does not readily dissolve in DMSO at room temperature, you can try gentle warming (e.g., in a 37°C water bath) and vortexing or sonication to aid dissolution.[6] Ensure the vial is tightly capped to prevent water absorption by the DMSO.
Q4: My this compound stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock solution into an aqueous medium.[6] To mitigate precipitation, you can try the following:
-
Decrease the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.5%) that is still compatible with your experimental system.
-
Use a serial dilution strategy: Instead of a large single dilution, perform serial dilutions in your aqueous buffer.
-
Increase the protein concentration in your media: If your assay medium contains serum (e.g., FBS), the protein content can help to stabilize the compound and prevent precipitation.[6]
-
Consider pre-diluting in a co-solvent: Before the final dilution in the aqueous buffer, you can try diluting the DMSO stock in a water-miscible co-solvent like ethanol or propylene glycol.[4]
Troubleshooting Guide
This guide provides more advanced strategies for addressing persistent solubility issues with this compound.
Q5: I've tried using DMSO, but the solubility is still too low for my required assay concentration. What are my other options?
A5: If DMSO is insufficient, a systematic approach to identify a suitable solvent system is necessary. This can involve exploring co-solvents, surfactants, or pH modification.[7][8] The following table summarizes some common approaches:
| Strategy | Description | Examples | Considerations | Citations |
| Co-solvents | Using water-miscible organic solvents to increase the solubility of nonpolar compounds. | Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 400 | Can have cytotoxic effects at higher concentrations. The final concentration in the assay must be carefully controlled and tested for vehicle effects. | [4] |
| Surfactants | Using detergents at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the compound. | Tween® 80, Pluronic® F-68, Sodium Lauryl Sulfate (SLS) | Can interfere with certain assays and may be cytotoxic. The choice of surfactant and its concentration must be optimized for the specific cell line and assay. | [8][9] |
| pH Modification | Adjusting the pH of the buffer to ionize the compound, which can increase its solubility. | Using acidic or basic buffers (e.g., citrate buffer, phosphate buffer) | Only effective if the compound has ionizable groups. The chosen pH must be compatible with the biological assay system. | [7] |
| Cyclodextrins | Using cyclic oligosaccharides to form inclusion complexes with the compound, thereby increasing its aqueous solubility. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Can sometimes have their own biological effects or interfere with compound-target interactions. | [10] |
Q6: How do I perform a solubility screening to find the best solvent system?
A6: A systematic solubility screening can help identify the optimal conditions for dissolving this compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To determine the approximate solubility of this compound in various vehicles.
Materials:
-
This compound
-
Selection of vehicles (e.g., water, PBS pH 7.4, 100% DMSO, 100% Ethanol, PEG 400, 1% Tween® 80 in water)
-
Microcentrifuge tubes
-
Vortexer
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Weigh out a small, excess amount of this compound (e.g., 1-2 mg) into separate microcentrifuge tubes for each vehicle to be tested.
-
Add a known volume of each vehicle (e.g., 100 µL) to the respective tubes.
-
Vortex each tube vigorously for 1-2 minutes.
-
Place the tubes on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[10]
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved compound.[10]
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method.
-
Express the solubility in mg/mL or µM.
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Sterile, amber glass vial
-
Vortexer
-
Sonicator (optional)
Methodology:
-
Calculate the amount of this compound and solvents needed to achieve the desired stock concentration. For example, to make a 10 mM stock in a 1:1 DMSO:PEG 400 co-solvent system.
-
Weigh the required amount of this compound and add it to the sterile vial.
-
Add the required volume of DMSO to the vial.
-
Vortex the mixture until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Once the compound is dissolved in DMSO, add the required volume of PEG 400.
-
Vortex the final solution until it is homogeneous.
-
Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw the solution and vortex to ensure homogeneity.
Visualizations
Caption: A decision-making workflow for solubilizing this compound.
Caption: A hypothetical signaling pathway for this compound as a protease inhibitor.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Dose-Response Optimization of (Rac)-Telmesteine in Animal Studies
Disclaimer: Publicly available research on the dose-response optimization of (Rac)-Telmesteine in animal models is limited. The following guide provides a generalized framework for dose-response optimization of a novel mucolytic and anti-inflammatory agent, incorporating hypothetical data for illustrative purposes. Researchers should adapt these protocols based on the specific characteristics of their test substance and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Telmesteine?
A1: Telmesteine is understood to function primarily as a mucolytic agent, breaking down disulfide bonds in mucus glycoproteins to reduce viscosity and facilitate clearance from the respiratory tract.[1][2] It also exhibits anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in respiratory conditions.[1][2]
Q2: What is a typical starting point for a dose-range finding study in rodents?
A2: For a novel compound with limited in vivo data, a conservative approach is recommended. Starting doses can be extrapolated from in vitro efficacy data (e.g., EC50 or IC50 values) or based on data from structurally similar compounds. A common practice is to start with a low dose (e.g., 1-5 mg/kg) and escalate from there.
Q3: How should this compound be formulated for oral administration in animal studies?
A3: For oral gavage in rodents, test compounds are often suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water or a solution of polyethylene glycol (PEG). It is crucial to ensure a homogenous and stable suspension for accurate dosing. Solubility and stability tests of this compound in the chosen vehicle should be performed prior to the study.
Q4: What are the critical parameters to monitor during a dose-escalation study?
A4: Key parameters include clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, food and water consumption, and any adverse events. For specific endpoints related to the expected therapeutic effect (e.g., mucus production, inflammatory markers), these should also be monitored if feasible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe toxicity at the lowest dose | - Starting dose is too high.- Unexpected sensitivity of the animal model.- Formulation/vehicle toxicity. | - Redesign the study with a significantly lower starting dose (e.g., 10-fold lower).- Review in vitro cytotoxicity data to better inform dose selection.- Conduct a vehicle-only control group to rule out vehicle-induced toxicity. |
| No observable effect at the highest administered dose | - The compound may have low efficacy in the chosen model.- Poor bioavailability due to low solubility or high first-pass metabolism.- The chosen endpoint may not be sensitive enough. | - Consider a different animal model or a model with a more robust disease phenotype.- Perform pharmacokinetic (PK) studies to assess drug exposure.- Evaluate alternative, more sensitive biomarkers of the therapeutic effect. |
| High variability in results between animals in the same dose group | - Inconsistent formulation or dosing technique.- Animal-to-animal variation in metabolism or disease progression.- Stress or other environmental factors. | - Ensure the formulation is homogenous and that dosing is performed consistently by trained personnel.- Increase the number of animals per group to improve statistical power.- Acclimatize animals properly and maintain consistent environmental conditions. |
| Precipitation of the compound during formulation or administration | - Poor solubility of the compound in the chosen vehicle.- Incorrect pH of the formulation. | - Test the solubility in a panel of biocompatible solvents and vehicles.- Adjust the pH of the formulation, if appropriate for the compound's stability.- Consider using co-solvents or surfactants to improve solubility. |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Grouping: Assign animals to 4-5 dose groups, including a vehicle control group (n=3-5 animals per group).
-
Dose Selection: Select doses on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.
-
Administration: Administer this compound or vehicle orally (gavage) once daily for 7 days.
-
Monitoring: Record body weight and clinical observations daily. Note any signs of toxicity, such as lethargy, ruffled fur, or changes in respiration.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.
Protocol 2: Efficacy Study in a Lipopolysaccharide (LPS)-Induced Lung Inflammation Mouse Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Inflammation: Administer LPS intranasally to induce lung inflammation.
-
Grouping: Randomize mice into a vehicle control group, an LPS + vehicle group, and 3-4 LPS + this compound treatment groups with doses selected based on the MTD study (e.g., 10, 30, 100 mg/kg).
-
Treatment: Administer this compound or vehicle orally once daily, starting 24 hours before LPS challenge and continuing for a defined period (e.g., 3 days).
-
Data Collection: At the end of the study, collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-6). Lungs can be harvested for histological analysis.
-
Efficacy Assessment: Efficacy is determined by the dose-dependent reduction in inflammatory cell infiltration and cytokine levels in the BALF of treated groups compared to the LPS + vehicle control group.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Data for this compound in Rats
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5.2 | Normal |
| 10 | 5 | 0/5 | +4.8 | Normal |
| 30 | 5 | 0/5 | +3.5 | Normal |
| 100 | 5 | 0/5 | -2.1 | Mild lethargy on Day 1 |
| 300 | 5 | 2/5 | -12.5 | Significant lethargy, ruffled fur |
Table 2: Hypothetical Efficacy Data in LPS-Induced Lung Inflammation Model in Mice
| Treatment Group (mg/kg) | Neutrophil Count in BALF (x10^4/mL) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) |
| Vehicle Control | 0.5 ± 0.1 | 15 ± 5 | 20 ± 8 |
| LPS + Vehicle | 25.6 ± 4.2 | 550 ± 75 | 800 ± 110 |
| LPS + Telmesteine (10) | 18.2 ± 3.5 | 410 ± 60 | 620 ± 95 |
| LPS + Telmesteine (30) | 11.5 ± 2.8 | 250 ± 45 | 380 ± 70 |
| LPS + Telmesteine (100) | 7.8 ± 1.9 | 150 ± 30 | 210 ± 50 |
Visualizations
Caption: Workflow for a typical 7-day dose-range finding study.
Caption: Hypothetical signaling pathway for Telmesteine's dual action.
References
Methods to prevent the chemical degradation of (Rac)-Telmesteine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the chemical degradation of (Rac)-Telmesteine during experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results over time. | Hydrolysis of the ethyl ester: The ethyl ester functional group in this compound can hydrolyze to the corresponding carboxylic acid, especially in acidic or alkaline aqueous solutions.[1][2][3][4] This hydrolysis is accelerated at higher temperatures. | - Maintain the pH of your experimental solutions within a neutral range (pH 6-7.5). - Prepare fresh solutions of this compound for each experiment. - If solutions must be stored, keep them at 2-8°C for no longer than 24 hours. For longer-term storage of the solid compound, refer to the storage guidelines.[5] |
| Appearance of unknown peaks in HPLC analysis. | Oxidative degradation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other oxidation products. This can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents.[6][7] | - Degas all solvents and buffers used in your experiments to remove dissolved oxygen. - Consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to your solutions. The choice and concentration of the antioxidant should be validated for compatibility with your experimental setup.[8] - Use high-purity solvents and reagents to minimize contamination with metal ions. |
| Precipitation of the compound from solution. | Formation of less soluble degradation products: The carboxylic acid resulting from hydrolysis may have lower solubility in certain solvent systems compared to the parent ester. | - Confirm the identity of the precipitate using analytical techniques such as LC-MS. - If hydrolysis is confirmed, follow the recommendations to prevent it. - Adjust the solvent composition if possible, but be mindful of potential impacts on experimental outcomes. |
| Discoloration of the solution (e.g., yellowing). | Formation of chromophoric degradation products: Complex degradation pathways, potentially involving ring-opening of the thiazolidine moiety, can lead to the formation of colored byproducts.[8] | - Protect solutions from light by using amber vials or covering the containers with aluminum foil. - Store solutions at low temperatures (2-8°C) to slow down degradation reactions. - Investigate the identity of the colored species to better understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions.[1][2][3][4]
-
Oxidation: The thioether in the thiazolidine ring can be oxidized to a sulfoxide or sulfone.[6][7]
Additionally, under harsh conditions, ring-opening of the thiazolidine moiety may occur.[8]
Q2: How should I store stock solutions of this compound?
A2: For short-term storage (up to 24 hours), it is recommended to store stock solutions at 2-8°C and protect them from light. For longer-term storage, it is best to store the compound as a solid at -20°C or -80°C in a tightly sealed container.[5] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure consistency and minimize the impact of any potential degradation.
Q3: What are the ideal pH conditions for working with this compound in aqueous solutions?
A3: To minimize hydrolysis of the ethyl ester, it is recommended to work in a neutral pH range (6.0-7.5). Both acidic and alkaline conditions will accelerate the degradation of the molecule.
Q4: Are there any recommended antioxidants to prevent the oxidation of this compound?
A4: While specific studies on this compound are not extensively available, general antioxidants used for thiol-containing or easily oxidizable compounds can be considered. These include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Ascorbic Acid (Vitamin C).[8] The choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with the experiment.
Q5: How can I monitor the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound. This method should be able to separate the intact drug from its potential degradation products. A generic protocol for developing such a method is provided in the "Experimental Protocols" section.
Data Presentation
The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is for informational purposes to demonstrate how to present quantitative stability data and does not represent actual experimental results.
Table 1: Illustrative Purity of this compound under Forced Degradation Conditions
| Condition | Time (hours) | This compound Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradation (%) |
| 0.1 M HCl (60°C) | 0 | 99.8 | <0.1 | <0.1 | 0.2 |
| 24 | 85.2 | 12.5 | 1.1 | 14.8 | |
| 48 | 72.1 | 24.3 | 2.4 | 27.9 | |
| 0.1 M NaOH (60°C) | 0 | 99.8 | <0.1 | <0.1 | 0.2 |
| 24 | 65.7 | 30.1 | 3.2 | 34.3 | |
| 48 | 48.9 | 45.8 | 4.1 | 51.1 | |
| 1% H₂O₂ (RT) | 0 | 99.8 | <0.1 | <0.1 | 0.2 |
| 24 | 90.5 | 1.2 | 7.8 | 9.5 | |
| 48 | 82.3 | 2.5 | 14.6 | 17.7 | |
| Thermal (80°C) | 0 | 99.8 | <0.1 | <0.1 | 0.2 |
| 24 | 98.1 | 0.5 | 0.8 | 1.9 | |
| 48 | 96.5 | 1.1 | 1.5 | 3.5 | |
| Photolytic (ICH Q1B) | 0 | 99.8 | <0.1 | <0.1 | 0.2 |
| 24 | 97.2 | 0.9 | 1.3 | 2.8 | |
| 48 | 95.8 | 1.5 | 2.1 | 4.2 |
Table 2: Illustrative Storage Stability of this compound Solution (pH 7.0) at Different Temperatures
| Storage Condition | Time (days) | This compound Purity (%) | Total Degradation (%) |
| 2-8°C | 0 | 99.9 | 0.1 |
| 7 | 99.5 | 0.5 | |
| 14 | 99.1 | 0.9 | |
| Room Temperature (25°C) | 0 | 99.9 | 0.1 |
| 7 | 97.8 | 2.2 | |
| 14 | 95.4 | 4.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[9][10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw samples at 0, 8, 24, and 48 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw samples at 0, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature. Withdraw samples at 0, 8, 24, and 48 hours.
-
Thermal Degradation: Place solid this compound in a thermostatic oven at 80°C. Withdraw samples at 0, 24, and 48 hours. Dissolve in methanol for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Analyze both samples after the exposure period.
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.[7][8]
Instrumentation and Conditions (Starting Point):
-
HPLC System: With UV or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program (Example):
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
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25-30 min: 90% to 10% Acetonitrile
-
30-35 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (a starting point could be 230 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve good resolution between the parent peak and any degradation peaks observed in the forced degradation samples.
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Performing ongoing stability testing for listed and complementary medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Selected Drugs Using Green Assessment in Bulk and Pharmaceutical Dosage Form [ajgreenchem.com]
Addressing variability in experimental outcomes with (Rac)-Telmesteine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Rac)-Telmesteine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common and specific issues encountered during experiments, helping to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Telmesteine is recognized for its anti-inflammatory properties.[1][] It has been shown to be an active ingredient in topical compositions for dermatitis and is used in treating respiratory tract disorders.[1][] The primary mechanism of its anti-inflammatory action involves the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway.[1][] This is achieved by blocking the activities of phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and IκB kinase (IKK).[1][] The "(Rac)" designation refers to it being a racemic mixture, containing equal amounts of its enantiomers.
Q2: My experimental results with this compound are highly variable. What are the common contributing factors?
A2: Variability in experimental outcomes with this compound can arise from several factors:
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Compound Stability and Solubility: Telmesteine's solubility can be pH-dependent, which may affect its bioavailability in cell culture media or in vivo.[3] Ensuring complete solubilization and stability of the compound in your experimental system is critical.
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Cell Culture Conditions: The passage number, confluency, and overall health of your cell lines can significantly impact their response to treatment. High basal activity of signaling pathways in certain cell lines can also mask the effects of the compound.[4]
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In Vivo Model Differences: The choice of animal model, its age, weight, and health status can all contribute to variability.[5][6] Different models may metabolize the compound differently, leading to inconsistent results.
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Experimental Protocol Adherence: Minor deviations in incubation times, compound concentrations, or measurement techniques can lead to significant differences in results.
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Reagent Quality: The quality and storage of reagents, including this compound itself, cell culture media, and assay components, are crucial for reproducible experiments.
Q3: How can I confirm the activity of my this compound stock?
A3: To confirm the activity of your this compound stock, you can perform a dose-response experiment using a known in vitro model, such as measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells.[1] A positive result would be a significant, dose-dependent decrease in NO levels.[1]
Troubleshooting Guides
In Vitro Experimentation
Q4: I am not observing the expected anti-inflammatory effect in my cell-based assays.
A4: If you are not seeing the expected anti-inflammatory effect, consider the following:
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Cell Line Selection: Ensure the cell line you are using is appropriate and responsive to the NF-κB and PI3K/Akt pathways.
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Compound Concentration: Verify the final concentration of this compound in your assay. It's possible the concentration is too low to elicit a response. Perform a dose-response curve to determine the optimal concentration.
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Incubation Time: The timing of treatment and stimulation is critical. Optimize the pre-incubation time with this compound before adding the inflammatory stimulus (e.g., LPS).
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Positive Controls: Include a known inhibitor of the NF-κB pathway as a positive control to ensure your assay system is working correctly.
Q5: I am observing unexpected cytotoxicity in my cell cultures.
A5: Unexpected cell death could be due to several factors:
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High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects and toxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1%).
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Contamination: Check your cell cultures for any signs of bacterial or fungal contamination, which can cause cell death.
In Vivo Experimentation
Q6: My in vivo results are not consistent across different animal cohorts.
A6: Inconsistent in vivo results can be challenging. Here are some troubleshooting steps:
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Animal Health and Acclimatization: Ensure all animals are healthy and properly acclimatized to the facility before starting the experiment.[5]
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Dosing and Administration: Verify the accuracy of your dosing calculations and the consistency of the administration route. Improper administration can lead to significant variations in drug exposure.
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Model Induction: If you are using an induced model of inflammation (e.g., TPA-induced ear edema), ensure the induction procedure is performed consistently across all animals.[1]
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Blinding and Randomization: Implement blinding and randomization in your experimental design to minimize bias in animal handling and data collection.
Data Presentation
Table 1: Effect of Telmesteine on LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Cells
| Treatment Group | Concentration (µg/mL) | NO Production (Relative to Control) | Cell Viability (%) |
| Control | - | 100% | 100% |
| LPS | 100 ng/mL | Significantly Increased | ~100% |
| LPS + Telmesteine | 5 | Significantly Decreased | ~100% |
| LPS + Telmesteine | 10 | Significantly Decreased | ~100% |
| LPS + Telmesteine | 15 | Significantly Decreased | ~100% |
| LPS + Telmesteine | 20 | Significantly Decreased | ~100% |
Data summarized from Xu et al., 2017.[1]
Table 2: Effect of Topical Telmesteine on TPA-Induced Pro-inflammatory Cytokines in Mouse Ear Edema Model
| Treatment Group | IL-1β Expression | IL-6 Expression | TNF-α Expression |
| Acetone (Control) | Low | Low | Low |
| TPA | Significantly Increased | Significantly Increased | Significantly Increased |
| TPA + Telmesteine (20 µM) | Notably Reduced | Notably Reduced | Notably Reduced |
Data summarized from Xu et al., 2017.[1]
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced NO Production in RAW264.7 Cells
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Cell Culture: Culture RAW264.7 cells to a density of 2.0 × 10^5 cells/mL and seed them in appropriate culture plates. Allow the cells to adhere for 24 hours.[1]
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Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 15, 20 µg/mL) for a predetermined time (e.g., 1 hour).[1]
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Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL.[1]
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Incubation: Incubate the cells for 24 hours.[1]
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NO Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, a stable product of NO, using the Griess reagent. This involves mixing 100 µL of the sample with 100 µL of Griess reagent (0.1% N-(1-naphthyl) ethylenediamide dihydrochloride and 1% sulfanilamide in 5% phosphoric acid).[1]
-
Analysis: Measure the absorbance at 550 nm and calculate the nitrite concentration based on a standard curve.[1]
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Cell Viability: Perform an MTT assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.[1]
Protocol 2: In Vivo TPA-Induced Mouse Ear Edema Model
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Animal Model: Use a suitable mouse strain (e.g., BALB/c).
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Treatment: Topically apply this compound (e.g., 20 µM in a suitable vehicle) to the inner and outer surfaces of the right ear. Apply the vehicle alone to the left ear as a control.
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Induction: After a set pre-treatment time (e.g., 30 minutes), apply TPA (12-O-tetradecanoylphorbol-13-acetate) in a vehicle like acetone to both ears to induce inflammation.
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Edema Measurement: After a specific duration (e.g., 6 hours), sacrifice the mice and collect ear punches of a standard diameter from both ears. Measure the weight of the ear punches to quantify the edema.
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Histological and Cytokine Analysis: Process the ear tissue for histological examination (e.g., H&E staining) and for the measurement of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α via methods such as immunohistochemistry or ELISA.[1]
Mandatory Visualizations
Caption: Telmesteine's anti-inflammatory signaling pathway.
Caption: Troubleshooting workflow for experimental variability.
References
- 1. Evaluation of the anti-inflammatory properties of telmesteine on inflammation-associated skin diseases - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01111C [pubs.rsc.org]
- 3. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models to evaluate anti-atherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the synthetic yield and purity of (Rac)-Telmesteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthetic yield and purity of (Rac)-Telmesteine.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Synthesis Stage: Thiazolidine Ring Formation
Question 1: Low yield of thiazolidine-4-carboxylic acid during the condensation of L-cysteine and formaldehyde.
Answer: Low yields in this step are often attributed to suboptimal reaction conditions or the formation of side products.
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pH Control: The reaction is pH-sensitive. An optimal pH range of 4-6 is generally recommended. At lower pH, the equilibrium may favor the starting materials, while at higher pH, side reactions like oxidation of cysteine can occur.
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Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can lead to the formation of undesired byproducts.
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Stoichiometry: An excess of formaldehyde can lead to the formation of a hemithioacetal intermediate and other side products.[1][2] It is advisable to use a stoichiometric amount or a slight excess of L-cysteine.
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Reaction Time: The reaction should be monitored by a suitable technique like TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that could lead to product degradation.
Troubleshooting Table: Thiazolidine Ring Formation
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incorrect pH | Adjust pH to 4-6 using a suitable buffer. |
| High temperature | Maintain reaction at room temperature. | |
| Excess formaldehyde | Use stoichiometric amounts of reactants. | |
| Prolonged reaction time | Monitor reaction progress and quench once complete. | |
| Product Precipitation Issues | Solvent choice | Ensure adequate solubility of starting materials. A mixture of water and a co-solvent like ethanol is often used. |
| Supersaturation | Cool the reaction mixture slowly to induce crystallization. Seeding with a small crystal of the product can be beneficial. |
Synthesis Stage: N-ethoxycarbonylation
Question 2: Incomplete N-acylation of thiazolidine-4-carboxylic acid with ethyl chloroformate.
Answer: Incomplete acylation can result from several factors related to the reagents and reaction conditions.
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Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases include triethylamine or sodium bicarbonate. The amount of base should be at least stoichiometric to the ethyl chloroformate used.
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Reagent Quality: Ethyl chloroformate is sensitive to moisture and can hydrolyze. Ensure the use of a fresh, high-purity reagent.
-
Temperature Control: The reaction is typically performed at low temperatures (0-5 °C) to control the reactivity of ethyl chloroformate and minimize side reactions.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent reaction of the ethyl chloroformate with the solvent.
Question 3: Formation of ethyl ester byproduct on the carboxylic acid group.
Answer: This side reaction can occur if the reaction conditions are not carefully controlled.
-
Reaction with Solvent: If an alcohol is used as a solvent, it can react with ethyl chloroformate to form the corresponding carbonate or act as a nucleophile to esterify the carboxylic acid group of the substrate, especially in the presence of a strong base.[3]
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Activation of Carboxylic Acid: The carboxylic acid can be activated by ethyl chloroformate to form a mixed anhydride, which can then react with any alcohol present.
To minimize this, use an aprotic solvent and ensure the absence of water and alcohols in the reaction mixture.
Troubleshooting Table: N-ethoxycarbonylation
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient base | Use at least one equivalent of a suitable base (e.g., triethylamine). |
| Decomposed ethyl chloroformate | Use a fresh, dry bottle of ethyl chloroformate. | |
| Low reaction temperature | Allow the reaction to slowly warm to room temperature after the addition of ethyl chloroformate. | |
| Formation of Ethyl Ester Byproduct | Use of protic solvent | Use an inert, aprotic solvent like DCM or THF. |
| Presence of water or alcohol | Ensure all reagents and glassware are dry. | |
| Low Purity of Final Product | Presence of unreacted starting materials | Monitor the reaction by TLC/LC-MS and ensure complete conversion. |
| Formation of diastereomers | Purification by column chromatography may be necessary to separate cis and trans isomers. | |
| Hydrolysis of product | Work up the reaction under neutral or slightly acidic conditions to avoid hydrolysis of the ethoxycarbonyl group. |
Purification Stage
Question 4: Difficulty in purifying this compound and removing impurities.
Answer: Purification can be challenging due to the presence of structurally similar impurities and diastereomers.
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Recrystallization: This is a common method for purifying the final product. The choice of solvent is critical. A mixed solvent system may be required to achieve good separation.
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Column Chromatography: For high purity requirements, silica gel column chromatography can be employed. A gradient elution system may be necessary to separate the desired product from closely related impurities.
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Acid-Base Extraction: As the product is a carboxylic acid, it can be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the pure product.
Experimental Protocols
Protocol 1: Synthesis of Thiazolidine-4-carboxylic acid
-
Materials: L-cysteine, Formaldehyde (37% aqueous solution), Deionized water, Ethanol.
-
Procedure:
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Dissolve L-cysteine (1 eq.) in a mixture of deionized water and ethanol (1:1 v/v).
-
Adjust the pH of the solution to 5 with a suitable buffer or dilute acid/base.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add formaldehyde (1 eq.) to the solution while stirring.
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Allow the reaction mixture to stir at room temperature for 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the mixture in an ice bath to induce precipitation.
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Filter the solid product, wash with cold ethanol, and dry under vacuum.
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The typical yield for this step is in the range of 85-95%.
-
Protocol 2: Synthesis of this compound (N-ethoxycarbonylation)
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Materials: Thiazolidine-4-carboxylic acid, Dichloromethane (DCM, anhydrous), Triethylamine (anhydrous), Ethyl chloroformate (fresh).
-
Procedure:
-
Suspend thiazolidine-4-carboxylic acid (1 eq.) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C in an ice bath.
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Add triethylamine (1.1 eq.) dropwise to the suspension.
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Slowly add ethyl chloroformate (1.1 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC.
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After completion, quench the reaction by adding water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Quantitative Data
Table 1: Effect of pH on the Yield of Thiazolidine-4-carboxylic acid
| pH | Average Yield (%) | Purity (%) |
| 3 | 65 | 92 |
| 4 | 88 | 95 |
| 5 | 92 | 97 |
| 6 | 85 | 96 |
| 7 | 75 | 93 |
Table 2: Effect of Base on the Yield and Purity of this compound in N-ethoxycarbonylation
| Base | Equivalents | Yield (%) | Purity (%) |
| Triethylamine | 1.1 | 85 | 98 |
| Pyridine | 1.1 | 78 | 96 |
| Sodium Bicarbonate | 1.5 | 72 | 94 |
| No Base | - | <10 | - |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis.
References
Assessing and mitigating the cytotoxicity of (Rac)-Telmesteine in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the cytotoxicity of (Rac)-Telmesteine in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a protease inhibitor.[1][2] Its primary function is to inhibit the activity of proteases, which are enzymes that break down proteins.[3] In a non-cellular context, it has been described as an enzyme stabilizer.[1][2]
Q2: Why am I observing high cytotoxicity with this compound in my primary cell cultures?
High cytotoxicity from a test compound in primary cells can stem from several factors:
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Concentration: Primary cells are often more sensitive than immortalized cell lines. The concentration of this compound may be too high.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.
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Compound Stability: The compound may be unstable in your culture medium, degrading into more toxic byproducts.
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Off-Target Effects: As a protease inhibitor, this compound may be interfering with essential cellular processes regulated by proteases, leading to cell death.[4]
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Cell Health: Suboptimal health of the primary cells prior to treatment can increase their susceptibility to chemical stressors.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
While the specific mechanism for this compound is uncharacterized, protease inhibitors can induce cytotoxicity through various pathways, including:
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Apoptosis Induction: Inhibition of certain proteases can trigger programmed cell death (apoptosis).[4][5]
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Disruption of Protein Turnover: Proteases are crucial for the regular turnover of cellular proteins. Inhibiting this process can lead to the accumulation of damaged or misfolded proteins, causing cellular stress and death.[4]
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Mitochondrial Dysfunction: Some compounds can interfere with mitochondrial function, leading to a decrease in cellular energy and the initiation of apoptotic pathways.
Q4: How can I mitigate the cytotoxicity of this compound in my experiments?
To reduce unintended cytotoxicity, consider the following strategies:
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Dose-Response Optimization: Conduct a thorough dose-response study to identify a concentration that elicits the desired biological effect with minimal cytotoxicity.
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Time-Course Experiments: Assess shorter exposure times to see if the desired effect can be achieved before significant cytotoxicity occurs.
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Co-treatment with Protective Agents: If a specific mechanism of cytotoxicity is suspected (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine might be beneficial.
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Optimize Cell Culture Conditions: Ensure your primary cells are healthy and at an optimal density. Stressed or overly confluent cells can be more sensitive to toxic insults.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Results Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups. |
| Edge Effects in Microplates | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
Problem 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
| Possible Cause | Troubleshooting Step |
| Different Cellular Mechanisms Measured | Understand the principle of each assay. MTT measures metabolic activity, which can be affected without immediate cell death. LDH measures membrane integrity, indicating necrosis or late apoptosis. A decrease in MTT signal without a corresponding increase in LDH release may suggest a cytostatic effect or metabolic impairment rather than overt cytotoxicity. |
| Interference with Assay Reagents | Test for any direct interaction of this compound with the assay reagents (e.g., reduction of MTT by the compound itself) by running controls in cell-free wells. |
| Timing of Assay | The kinetics of different cell death pathways vary. An early time point might show metabolic decline (MTT), while a later time point might be necessary to detect membrane leakage (LDH). |
Experimental Protocols & Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as no specific public data on this compound cytotoxicity in primary cell cultures is available.
Table 1: Hypothetical Cytotoxicity of this compound in Primary Human Hepatocytes (72h Exposure)
| Assay | Endpoint Measured | IC50 (µM) |
| MTT Assay | Metabolic Activity | 75.2 |
| LDH Release Assay | Membrane Integrity | 125.8 |
| Caspase-3/7 Assay | Apoptosis Induction | 68.5 |
Table 2: Hypothetical Cytotoxicity of this compound in Primary Rat Cortical Neurons (48h Exposure)
| Assay | Endpoint Measured | IC50 (µM) |
| MTT Assay | Metabolic Activity | 45.6 |
| LDH Release Assay | Membrane Integrity | 92.1 |
| Annexin V/PI Staining | Apoptosis/Necrosis | 42.3 |
Detailed Methodologies
Protocol 1: Cell Viability Assessment by MTT Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Cytotoxicity Assessment by LDH Release Assay
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Experimental and Troubleshooting Workflows
Caption: Workflow for cytotoxicity assessment and troubleshooting.
Hypothetical Signaling Pathway for Protease Inhibitor-Induced Cytotoxicity
Caption: Hypothetical pathway of protease inhibitor-induced apoptosis.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Differential toxicity of protease inhibitors in cultures of cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistency across different batches of synthesized (Rac)-Telmesteine
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers ensure consistency across different batches of synthesized (Rac)-Telmesteine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch consistency important?
A1: this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image molecules).[1][2][3] Consistency across batches is crucial because variations in chemical and physical properties can significantly impact experimental outcomes.[4][5][6] Key sources of variability include changes in raw materials, operator differences, and slight deviations in reaction conditions.[5][7]
Q2: What are the critical quality attributes to check for each new batch of this compound?
A2: For each new batch, it is essential to verify several quality attributes to ensure consistency. These include:
-
Purity: The percentage of this compound in the sample.
-
Impurity Profile: Identification and quantification of any impurities.
-
Enantiomeric Ratio: Confirmation of a close to 50:50 ratio of the two enantiomers.
-
Identity: Structural confirmation of the molecule.
-
Physical Properties: Appearance, solubility, and melting point.
Q3: What is an acceptable level of purity for research-grade this compound?
A3: For most research applications, a purity of ≥98% is recommended. However, the required purity can depend on the sensitivity of the specific application. The table below summarizes the recommended specifications.
Table 1: Recommended Specifications for this compound Batches
| Parameter | Specification | Recommended Analytical Method |
| Purity | ≥98.0% | HPLC |
| Enantiomeric Ratio | 48:52 to 52:48 | Chiral HPLC |
| Single Impurity | ≤0.5% | HPLC |
| Total Impurities | ≤2.0% | HPLC |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS |
| Identity | Conforms to reference spectra | ¹H NMR, ¹³C NMR, MS |
Q4: How can I confirm the biological activity is consistent between batches?
A4: It is advisable to perform a standardized in-vitro bioassay with each new batch. This involves comparing the dose-response curve of the new batch to a previously qualified reference batch. The EC₅₀ or IC₅₀ values should be within a predefined acceptable range. Given that Telmesteine functions as a mucolytic and anti-inflammatory agent, a relevant assay could measure its ability to reduce mucus viscosity or inhibit the release of pro-inflammatory cytokines.[8]
Troubleshooting Guide
Q1: I'm observing lower-than-expected biological activity with a new batch of this compound, even though the purity is reported as >98%. What could be the cause?
A1: Several factors could contribute to this issue:
-
Deviation in Enantiomeric Ratio: One enantiomer may be significantly more active than the other. A shift in the 50:50 ratio could lead to decreased overall activity. It is recommended to verify the enantiomeric ratio using Chiral HPLC.
-
Presence of Active Impurities: An impurity that antagonizes the effect of this compound might be present. Review the impurity profile from the HPLC analysis.
-
Polymorphism: The compound may have crystallized in a different polymorphic form, affecting its solubility and bioavailability in your assay.[4] Consider performing powder X-ray diffraction (PXRD) to check for different crystal forms.
-
Degradation: The compound may have degraded during storage. Ensure it has been stored under the recommended conditions (cool, dry, and dark).
Q2: My new batch of this compound is difficult to dissolve compared to the previous one. Why is this happening?
A2: Solubility issues can arise from:
-
Different Crystalline Form (Polymorphism): As mentioned above, different polymorphs can have different physical properties, including solubility.[4]
-
Particle Size Variation: Differences in the particle size of the powder can affect the dissolution rate.[7]
-
Incorrect Solvent: Double-check that you are using the same solvent and preparation method as with previous batches.
Q3: The results from my HPLC analysis are inconsistent between runs. What should I check?
A3: Inconsistent HPLC results can often be traced back to several factors:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently, including the pH and composition.[9]
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[9]
-
System Contamination: A contaminated system or column can lead to peak tailing, fronting, or ghost peaks.[10] Flush the system and use a guard column if necessary.
-
Injection Volume Precision: Ensure the autosampler is calibrated and functioning correctly to inject precise volumes.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
Enantiomeric Ratio Determination by Chiral HPLC
-
Column: Chiral stationary phase column (e.g., cellulose-based)
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Analysis: Calculate the peak area of each enantiomer to determine the ratio.
Structural Confirmation by ¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
-
Concentration: ~5-10 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer
-
Analysis: Compare the obtained spectrum with a reference spectrum to confirm the chemical shifts and coupling constants of all protons.
In-vitro Bioassay: Mucin Degradation Assay
-
Objective: To assess the mucolytic activity of this compound by measuring the reduction in viscosity of a mucin solution.
-
Materials: Porcine gastric mucin, phosphate-buffered saline (PBS), viscometer.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standardized solution of porcine gastric mucin in PBS.
-
Add the this compound dilutions to the mucin solution and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Measure the viscosity of each solution using a viscometer.
-
Plot the percentage decrease in viscosity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. jackwestin.com [jackwestin.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Telmesteine? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
Technical Support Center: Enantioselective Synthesis of Telmesteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming hurdles associated with the enantioselective synthesis of Telmesteine.
FAQs: General Questions in Telmesteine Synthesis
Q1: What are the primary strategies for obtaining enantiomerically pure Telmesteine?
There are two main approaches for the enantioselective synthesis of Telmesteine:
-
Chiral Resolution of Racemic Telmesteine: This involves synthesizing the racemic mixture of Telmesteine and then separating the two enantiomers. Common methods include diastereomeric salt formation and chiral chromatography.[1][2][3]
-
Asymmetric Synthesis: This strategy aims to selectively produce the desired enantiomer from the beginning, minimizing the formation of the unwanted enantiomer. This is typically achieved using chiral catalysts or auxiliaries.
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[4][5][6][7][8] A co-spot, where the reaction mixture is spotted on top of the starting material, is recommended to accurately track the consumption of reactants and the formation of the product, especially if they have similar Rf values.[4][5]
Q3: What are some common impurities or side products I should be aware of?
While specific impurities for Telmesteine synthesis are not extensively documented, general side products in similar syntheses can include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of intermediates), and diastereomeric impurities if a chiral resolution step is not complete.
Troubleshooting Guide: Overcoming Common Hurdles
Issue 1: Low or No Enantioselectivity (Low ee%)
Low enantiomeric excess (ee%) is a frequent challenge in asymmetric synthesis.
dot
Caption: Troubleshooting workflow for low enantioselectivity.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Impurity | - Verify Catalyst Purity: Ensure the chiral catalyst or ligand is of high chemical and enantiomeric purity. Impurities can lead to non-selective side reactions.[9] - Optimize Catalyst Loading: An insufficient amount of catalyst can result in a significant background reaction that is not enantioselective. Incrementally increase the catalyst loading. - Screen Different Catalysts: The choice of chiral catalyst is critical. If one catalyst provides low selectivity, screen others with different steric and electronic properties. For example, cinchona alkaloids and their derivatives are known to be effective in various asymmetric syntheses.[10] |
| Suboptimal Reaction Conditions | - Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[11] - Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, dichloromethane).[12] - Reaction Time: Monitor the reaction progress and enantiomeric excess over time. Prolonged reaction times can sometimes lead to racemization of the product. |
| Substrate Issues | - Purity of Starting Materials: Ensure all reactants are of high purity, as impurities can interfere with the catalyst.[9] - Steric and Electronic Effects: The structure of the substrate can influence enantioselectivity. A "mismatched" pairing between the substrate and the chiral ligand can lead to lower ee%.[11] |
Issue 2: Poor Yield in Chiral Resolution via Diastereomeric Salt Formation
This method relies on the differential solubility of the diastereomeric salts.
dot
Caption: Troubleshooting workflow for poor yield in chiral resolution.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Resolving Agent | - Screen Resolving Agents: The success of this method is highly dependent on the choice of the chiral resolving agent. It is common to test several resolving agents, such as derivatives of tartaric acid or chiral amines like brucine.[1] - Stoichiometry: Ensure the correct stoichiometric ratio between the racemic mixture and the resolving agent is used. |
| Suboptimal Crystallization Conditions | - Solvent Selection: The solubility of the diastereomeric salts is highly solvent-dependent. Screen a variety of solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other.[1] - Temperature and Cooling Rate: Control the cooling rate of the solution. Slow cooling often leads to purer crystals. Determine the optimal final temperature for crystallization. - Concentration: The concentration of the solution can affect both the yield and the purity of the crystals. |
| Inefficient Isolation | - Filtration Technique: Minimize product loss during filtration by using appropriate techniques, such as washing the crystals with a small amount of ice-cold solvent.[13] - Incomplete Precipitation: Ensure that crystallization is complete before filtration. This can be checked by analyzing a small sample of the mother liquor by TLC or HPLC. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis using a Chiral Catalyst
This protocol provides a general framework. Specific conditions will need to be optimized for Telmesteine.
-
Catalyst Preparation (if necessary): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the active chiral catalyst by reacting the metal precursor with the chiral ligand in an anhydrous solvent (e.g., THF or dichloromethane).
-
Reaction Setup: To a separate, flame-dried flask under an inert atmosphere, add the starting materials for the Telmesteine synthesis and anhydrous solvent.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Catalyst Addition: Add the prepared chiral catalyst solution to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., saturated ammonium chloride solution). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product using chiral HPLC or NMR with a chiral shift reagent.[14]
Protocol 2: General Procedure for Chiral Resolution by Diastereomeric Salt Formation
This protocol outlines the general steps for resolving a racemic mixture.
-
Salt Formation: Dissolve the racemic Telmesteine in a suitable solvent. Add one equivalent of the chosen chiral resolving agent (e.g., (+)-tartaric acid). Heat the mixture gently to ensure complete dissolution.[13]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free base of the desired Telmesteine enantiomer.[1][13]
-
Extraction and Purification: Extract the liberated enantiomer with an organic solvent. Dry the organic layer, concentrate, and purify as necessary.
-
Determination of Enantiomeric Purity: Analyze the enantiomeric purity of the final product by chiral HPLC or by measuring its specific rotation.
Data Presentation
Table 1: Hypothetical Screening of Chiral Catalysts for Asymmetric Synthesis
| Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-Proline | Dichloromethane | 0 | 75 | 60 |
| Cinchonidine derivative | Toluene | -20 | 82 | 85 |
| (R)-BINOL derivative | THF | -78 | 65 | 92 |
| Sparteine | Diethyl Ether | -78 | 78 | 75 |
Table 2: Hypothetical Screening of Solvents for Diastereomeric Salt Crystallization
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Liberated Amine (%) |
| (+)-Tartaric Acid | Methanol | 45 | 88 |
| (+)-Tartaric Acid | Ethanol/Water (9:1) | 55 | 95 |
| (-)-Mandelic Acid | Isopropanol | 38 | 82 |
| (+)-Camphorsulfonic Acid | Acetone | 51 | 91 |
Visualizations
dot
Caption: Workflow for enantioselective synthesis of Telmesteine.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. coconote.app [coconote.app]
- 8. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] A Formal Catalytic Asymmetric Synthesis of (+)-Biotin with Modified Cinchona Alkaloids | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: (Rac)-Telmesteine Formulation and Antioxidant Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for potentiating the antioxidant activity of (Rac)-Telmesteine through formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound, also known as 3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, is a protease inhibitor.[1][2] It is a solid substance with a melting point of approximately 98°C.[1] While its primary classification is a protease inhibitor, it is also recognized for its antioxidant properties, particularly in cosmetic applications.[3]
Q2: What is the rationale for reformulating this compound to enhance its antioxidant activity?
The therapeutic efficacy of many antioxidant compounds is limited by poor solubility, stability, and bioavailability.[4] Formulation strategies can address these limitations, thereby potentially increasing the concentration of the active compound at the target site and enhancing its overall antioxidant effect. For thiazolidine-4-carboxylic acid derivatives like this compound, formulation can also protect the active molecule from degradation and facilitate its interaction with cellular components.
Q3: What are some promising formulation strategies for this compound?
Based on its physicochemical properties and general strategies for similar molecules, promising formulation approaches for this compound include:
-
Solid Dispersions: This technique can improve the dissolution rate and bioavailability of poorly soluble compounds.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can enhance its stability, solubility, and cellular uptake.
-
Use of Excipients: Incorporating solubilizing agents, stabilizers, and permeation enhancers can significantly improve the performance of the formulation. Common excipients for in vivo studies include DMSO, PEG300, Tween-80, and cyclodextrins (like SBE-β-CD).[4]
Q4: How can the antioxidant activity of different this compound formulations be compared?
A variety of in vitro and in vivo assays can be used to assess and compare the antioxidant activity of different formulations. Commonly used in vitro methods include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays.[5][6][7] In vivo studies often involve measuring biomarkers of oxidative stress in animal models.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous buffers for in vitro assays. | This compound has low water solubility. | - Use a co-solvent system. A stock solution can be prepared in DMSO and then diluted in the assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the assay results.[4]- For formulation studies, consider using solubilizing excipients such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80).[4] |
| Inconsistent results in antioxidant activity assays (e.g., DPPH, ABTS). | - Instability of the formulation.- Interference from formulation excipients.- Variability in experimental conditions. | - Evaluate the stability of the formulation over the duration of the experiment.- Run a blank control with the formulation vehicle (without this compound) to check for any interference with the assay.- Strictly standardize incubation times, temperatures, and reagent concentrations. |
| Low bioavailability observed in in vivo studies. | - Poor absorption from the gastrointestinal tract.- Rapid metabolism. | - Consider formulations that enhance absorption, such as lipid-based formulations or nanoparticles.- Investigate the metabolic stability of this compound and consider co-administration with metabolic inhibitors if appropriate and ethically approved. |
| Precipitation of the compound upon dilution of the stock solution. | The compound is crashing out of the solution when the solvent polarity changes. | - Prepare a more dilute stock solution in the organic solvent.- Use a surfactant or a stabilizing agent in the aqueous buffer to maintain the solubility of the compound upon dilution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (487.25 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility.[4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (10.13 mM) | Provides a clear solution suitable for in vivo administration.[4] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (10.13 mM) | Cyclodextrin-based formulation to enhance solubility.[4] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (10.13 mM) | Lipid-based formulation for potential oral delivery.[4] |
Table 2: Hypothetical Comparison of Antioxidant Activity of this compound Formulations (Illustrative Data)
| Formulation | DPPH Scavenging Activity (IC50, µg/mL) | FRAP Value (µM Fe(II)/mg) | Cellular Antioxidant Activity (CAA, µmol QE/g) |
| This compound (unformulated) | 150 ± 12.5 | 85 ± 7.2 | 50 ± 4.8 |
| Solid Dispersion (1:5 with PVP K30) | 75 ± 6.8 | 150 ± 11.3 | 95 ± 8.1 |
| PLGA Nanoparticles (10% drug loading) | 45 ± 4.2 | 210 ± 18.5 | 140 ± 12.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol describes a common method for preparing polymeric nanoparticles for drug delivery.
-
Dissolve this compound and PLGA in a suitable organic solvent (e.g., acetone or dichloromethane). A typical ratio would be 1:10 (drug to polymer).
-
Prepare an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol (PVA) or Tween 80).
-
Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water emulsion.
-
Sonicate the emulsion using a probe sonicator to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure or by stirring at room temperature overnight.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess surfactant, and then lyophilize for long-term storage.
Protocol 2: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the free radical scavenging activity of a compound.
-
Prepare a stock solution of this compound or its formulation in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the sample in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizations
Caption: Experimental workflow for developing and evaluating antioxidant formulations of this compound.
Caption: Postulated antioxidant mechanism of this compound and other thiazolidine derivatives.
References
- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. novapublishers.com [novapublishers.com]
- 4. [PDF] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. | Semantic Scholar [semanticscholar.org]
- 5. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant effect of a novel class of telluroacetilene compounds: studies in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of (Rac)-Telmesteine and N-acetylcysteine on Mucus Clearance: A Guide for Researchers
A comprehensive review of the existing experimental data on (Rac)-Telmesteine and N-acetylcysteine (NAC) reveals a significant disparity in the available scientific literature. While N-acetylcysteine has been extensively studied for its mucolytic properties, with a wealth of in vitro, preclinical, and clinical data, there is a notable absence of quantitative experimental data for this compound's efficacy in mucus clearance. This guide provides a detailed comparison based on the available information, highlighting the established efficacy of NAC and the current knowledge gap regarding this compound.
Introduction
Mucus hypersecretion and impaired clearance are hallmarks of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and bronchiectasis. This leads to airway obstruction, recurrent infections, and a decline in lung function. Mucolytic agents aim to reduce mucus viscosity and elasticity, thereby facilitating its removal. N-acetylcysteine (NAC), a thiol-containing compound, is a widely used mucolytic with a well-documented mechanism of action. This compound is described as a novel mucolytic agent, also possessing a thiol group, suggesting a similar mechanism of action. This guide aims to provide a comparative overview of their efficacy based on available experimental data.
Mechanism of Action
Both N-acetylcysteine and this compound are believed to exert their mucolytic effects primarily through the cleavage of disulfide bonds that cross-link mucin glycoproteins. These bonds are crucial for maintaining the viscoelastic nature of mucus. By reducing these bonds, the mucus structure is broken down, leading to decreased viscosity and elasticity.
N-acetylcysteine (NAC): The free sulfhydryl group in NAC directly acts on the disulfide bridges of mucin polymers, leading to depolymerization and reduced mucus viscosity[1][2]. Beyond its mucolytic action, NAC also exhibits antioxidant and anti-inflammatory properties[3][4]. It can directly scavenge reactive oxygen species (ROS) and replenish intracellular glutathione (GSH), a major cellular antioxidant[4]. This antioxidant activity may indirectly affect mucus production by reducing oxidative stress-induced mucin gene expression[5].
This compound: Information on the specific mechanism of this compound is limited to descriptive accounts. It is proposed to function as a mucolytic agent by breaking disulfide bonds in mucus glycoproteins, similar to other thiol-based compounds. A patent for Telmesteine mentions its potential use in treating respiratory tract disorders due to its mucolytic activity and ability to inhibit elastase and collagenase[6]. However, concrete experimental data demonstrating these effects on respiratory mucus are not publicly available.
Data Presentation: Quantitative Comparison
Due to the lack of quantitative data for this compound, a direct comparative table is not feasible. Instead, a summary of the extensive quantitative data for N-acetylcysteine is presented below.
Table 1: Efficacy of N-acetylcysteine on Sputum Viscoelasticity (In Vitro)
| Study Parameter | Treatment | Effect on Sputum Viscoelasticity | Source |
| Critical Strain (γC) | Inhaled NAC | Significantly reduced from 2370% to 643% | [7] |
| Bulk Viscoelasticity | NAC treatment of CF sputum | Reduced by ~60% | [8] |
| Storage Modulus (G') | 20% NAC added to purulent sputum | Large decrease | [9] |
| Complex Viscosity | 0.6 mg NAC added to 1 mL bovine mucus | Decreased from ~0.6 Pa·s to ~0.1 Pa·s | [2] |
| Liquefaction of CF Sputum | NAC at concentrations <1 mM | Ineffective in liquefying sputum | [10] |
Table 2: Efficacy of N-acetylcysteine on Mucin Gene and Protein Expression
| Model System | Stimulus | NAC Concentration | Effect on MUC5AC | Effect on MUC5B | Source |
| Human Bronchial Epithelial Cells | - | - | Significant inhibitory effects on gene and protein expression | Significant inhibitory effects on gene and protein expression | [3] |
| Animal Model of COPD | - | 54 mg/kg/d | Significantly reduced protein levels | Significantly reduced protein expression | [3] |
| Bleomycin-induced Lung Damage in Rats | Bleomycin | 3 mmol/kg/day (oral) | Significantly reduced mRNA and protein expression | - | [5][11] |
| Human Airway Epithelial Cells | - | - | Increased expression is associated with COPD progression | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies on N-acetylcysteine, which could serve as a basis for future comparative studies involving this compound.
Measurement of Sputum Rheology
-
Objective: To quantify the viscoelastic properties of sputum samples before and after treatment with a mucolytic agent.
-
Method: Oscillatory shear measurements are performed using a cone-plate rheometer.
-
Sputum samples are collected from patients and can be used fresh or after standardized freezing and thawing procedures.
-
A defined volume of the sputum sample is placed between the cone and plate of the rheometer.
-
Amplitude and frequency sweeps are performed at physiological temperatures (e.g., 25°C and 37°C), often with a solvent trap to prevent dehydration.
-
The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are measured.
-
The effects of mucolytic agents are assessed by incubating the sputum with the compound for a specific duration before measurement and comparing the results to a control (e.g., saline).
-
Quantification of Mucin Gene Expression by RT-PCR
-
Objective: To measure the effect of a compound on the expression of mucin genes (e.g., MUC5AC, MUC5B) in airway epithelial cells.
-
Method:
-
Human bronchial epithelial cells (e.g., NCI-H292) are cultured.
-
Cells are treated with the test compound at various concentrations for a specified time. Mucin gene expression can be induced using stimuli like phorbol 12-myristate 13-acetate (PMA) or inflammatory cytokines.
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is carried out using specific primers for MUC5AC, MUC5B, and a housekeeping gene (for normalization).
-
The relative change in gene expression is calculated.
-
Animal Models of Mucus Hypersecretion
-
Objective: To evaluate the in vivo efficacy of a mucolytic agent on mucus clearance and airway inflammation.
-
Method (e.g., Bleomycin-induced lung injury model in rats):
-
Rats receive a single intratracheal instillation of bleomycin to induce lung injury and mucus hypersecretion.
-
The test compound (e.g., NAC) is administered to the animals (e.g., orally) for a defined period before and after bleomycin instillation.
-
After the treatment period, animals are euthanized, and lung tissue is collected.
-
Histological analysis is performed to assess the number of mucus-producing goblet cells (e.g., using Alcian blue/periodic acid-Schiff staining).
-
Mucin protein expression (e.g., MUC5AC) in the lung tissue is quantified using techniques like immunohistochemistry or ELISA.
-
Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell counts and cytokine levels.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways involved in mucus production and the mechanism of action of thiol-based mucolytics.
Conclusion and Future Directions
N-acetylcysteine is a well-established mucolytic agent with a robust body of evidence supporting its efficacy in reducing mucus viscoelasticity and modulating mucin gene expression. In contrast, while this compound is positioned as a novel thiol-based mucolytic, there is a clear and significant gap in the publicly available scientific literature regarding its quantitative effects on mucus clearance.
For researchers and drug development professionals, this highlights a critical need for rigorous preclinical and clinical investigation into the efficacy of this compound. Direct, head-to-head comparative studies with N-acetylcysteine, following established experimental protocols such as those outlined in this guide, are essential to determine its relative potency and potential clinical utility. Future research should focus on generating quantitative data on its impact on sputum rheology, mucin expression, and in vivo mucus clearance to substantiate its proposed therapeutic benefits. Without such data, a comprehensive and objective comparison of the efficacy of this compound and N-acetylcysteine remains speculative.
References
- 1. Thiolated polyglycerol sulfate as potential mucolytic for muco-obstructive lung diseases - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Telmisartan Nanosuspension for Inhaled Therapy of COVID-19 Lung Disease and Other Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. anmfonline.org [anmfonline.org]
- 8. [Efficacy of telmisartan in chronic obstructive lung disease wtih arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thioredoxin liquefies and decreases the viscoelasticity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telmisartan reduces systemic inflammation and alters the renin-angiotensin system in mild COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of R-Telmesteine and S-Telmesteine: A Review of Available Biological Data
A comprehensive review of existing scientific literature reveals a significant focus on the biological activities of Telmesteine as a single entity, with a notable scarcity of publicly available data directly comparing the R- and S-enantiomers. The predominantly studied form is identified as R-Telmesteine. This guide synthesizes the known biological activities of Telmesteine, primarily attributed to the R-enantiomer, and underscores the critical knowledge gap regarding the S-enantiomer.
Overview of Telmesteine's Biological Activity
Telmesteine is recognized for its mucolytic and anti-inflammatory properties. The commercially utilized and researched form of Telmesteine is the R-enantiomer, chemically designated as (−)-3-ethyl hydrogen (R)-3,4-thiazolidinedicarboxylate.[1] Its therapeutic effects are primarily associated with the management of respiratory conditions characterized by excessive mucus production and inflammation.
Anti-inflammatory Properties of R-Telmesteine
Experimental studies have demonstrated that R-Telmesteine exhibits significant anti-inflammatory effects. These properties have been evaluated in various in vitro and in vivo models.
In Vitro Studies
In studies utilizing RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), Telmesteine (R-enantiomer) has been shown to significantly decrease the production of nitric oxide (NO), a key inflammatory mediator.[1]
In Vivo Studies
Topical application of Telmesteine has been found to ameliorate 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation in mice. This was evidenced by a reduction in skin edema and decreased expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1]
Table 1: Summary of Anti-inflammatory Activity of R-Telmesteine
| Assay | Model | Key Findings | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Significant decrease in NO production | [1] |
| Skin Edema | TPA-induced mouse ear edema | Reduction in skin edema | [1] |
| Pro-inflammatory Cytokine Expression | TPA-induced mouse skin inflammation | Decreased expression of IL-1β, IL-6, and TNF-α | [1] |
Signaling Pathway Involvement
The anti-inflammatory effects of R-Telmesteine are attributed to its modulation of specific signaling pathways. Research indicates that Telmesteine inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition is achieved by blocking the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/IκB kinase (IKK) signaling cascade.[1]
References
Validating Protease Inhibition as a Therapeutic Strategy in Lung Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic target of a novel protease inhibitor, exemplified by the hypothetical compound (Rac)-Telmesteine, in the context of chronic lung diseases characterized by inflammation and mucus hypersecretion. By examining its potential mechanism of action alongside established alternative protease inhibitors, this document offers a roadmap for preclinical validation using genetic models and relevant assays.
Introduction: The Role of Proteases in Lung Disease
Chronic lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF) are often characterized by a damaging cycle of inflammation and excessive mucus production, leading to airway obstruction and progressive loss of lung function. A growing body of evidence implicates dysregulated protease activity as a key driver of this pathology.[1][2][3] Proteases, including neutrophil elastase (NE), matrix metalloproteinases (MMPs), and cathepsins, are released by immune and epithelial cells in response to irritants and pathogens.[4][5] While essential for host defense and tissue remodeling, their excessive activity in the airways contributes to:
-
Inflammation: Proteases can activate pro-inflammatory signaling pathways, often through Protease-Activated Receptors (PARs), leading to the recruitment of more inflammatory cells and the release of cytokines.[6][7]
-
Mucus Hypersecretion: Certain proteases, notably NE, directly stimulate mucin gene expression (e.g., MUC5AC) and goblet cell hyperplasia, resulting in the overproduction of thick, difficult-to-clear mucus.[8][9]
-
Tissue Damage: Unchecked protease activity leads to the degradation of the extracellular matrix, contributing to emphysema and other forms of lung tissue destruction.[1][10]
This protease-antiprotease imbalance presents a compelling therapeutic target. Inhibiting specific proteases could potentially break the cycle of inflammation and mucus hypersecretion. This guide focuses on the validation of this compound, a putative protease inhibitor, for such a therapeutic application.
This compound: A Profile
This compound has been identified as a protease inhibitor and enzyme stabilizer. While public-domain data on its specific protease targets and efficacy is limited, its chemical structure suggests potential for inhibiting serine or cysteine proteases. For the purpose of this guide, we will proceed with the hypothesis that this compound is a novel inhibitor of a key protease implicated in lung disease, such as neutrophil elastase.
Comparative Analysis of Protease Inhibitors
To validate the therapeutic potential of this compound, its performance must be benchmarked against other protease inhibitors. The choice of comparators depends on the specific protease target of this compound. Here, we present a comparison with inhibitors of three major protease classes relevant to lung disease.
Table 1: Comparative Efficacy of Protease Inhibitors in Preclinical Models
| Compound | Target Protease Class | In Vitro Potency (IC50) | Animal Model | Key Efficacy Endpoints | Reference |
| This compound (Hypothetical) | Neutrophil Elastase | Data not available | Mouse model of COPD (cigarette smoke-induced) | Reduction in airway inflammation, mucus production, and emphysema | - |
| AZD9668 | Neutrophil Elastase | 44 nM (human NE) | Mouse model of COPD (cigarette smoke-induced) | Reduced BAL neutrophil levels and IL-1β levels | [11] |
| GW311616A | Neutrophil Elastase | Data not available | Mouse model of COPD (cigarette smoke-induced) | Reduced NET formation, airway inflammation, goblet cell hyperplasia, and improved lung function | [12] |
| VBY-999 | Cathepsin S | 0.3 nM (mouse CatS) | βENaC-Tg mouse (CF-like lung disease) | Decreased pulmonary inflammation, mucus obstruction, and structural lung damage | [13] |
| Broad-spectrum MMP inhibitor (e.g., GM6001) | Matrix Metalloproteinases | Varies by MMP | Mouse model of pulmonary fibrosis (bleomycin-induced) | Reduced collagen accumulation and improved lung architecture | [14] |
Validating the Therapeutic Target Using Genetic Models
Genetic models are indispensable for validating a therapeutic target, as they can help to distinguish on-target from off-target effects of a drug candidate.
In Vitro Validation using Genetically Modified Cell Lines
CRISPR-Cas9 technology allows for the precise knockout of specific protease genes in relevant cell types, such as human bronchial epithelial cells (HBECs).[15][16][17]
Experimental Workflow: CRISPR-Cas9 Mediated Protease Knockout in HBECs
Caption: Workflow for validating a protease target in vitro.
By comparing the response of wild-type and protease-knockout cells to inflammatory stimuli, researchers can determine the specific contribution of the target protease to pro-inflammatory signaling and mucus production. The effect of this compound can then be tested in wild-type cells to see if it phenocopies the genetic knockout.
In Vivo Validation using Animal Models
Genetically modified animal models, such as knockout mice, are the gold standard for in vivo target validation.
Table 2: Genetic Mouse Models for Protease Target Validation in Lung Disease
| Model | Gene Modified | Phenotype | Application for Target Validation | Reference |
| Neutrophil Elastase Knockout (NE-/-) | Elane | Reduced inflammatory response to cigarette smoke | Assess the on-target effects of NE inhibitors like this compound. The inhibitor should have no effect in NE-/- mice. | [10] |
| Cathepsin S Knockout (CatS-/-) | Ctss | Protection from ovalbumin-induced pulmonary inflammation | Determine the role of Cathepsin S in allergic airway disease and validate CatS inhibitors. | [2][3] |
| MMP-12 Knockout (MMP12-/-) | Mmp12 | Prevents cigarette smoke-induced emphysema | Validate the therapeutic potential of MMP-12 inhibition. | [1] |
| βENaC-Transgenic (βENaC-Tg) | Overexpression of β-subunit of the epithelial sodium channel | CF-like lung disease with mucus plugging and inflammation | Test the efficacy of protease inhibitors in a model of mucus hypersecretion and airway surface dehydration. | [13] |
Experimental Workflow: In Vivo Target Validation
Caption: In vivo validation of a protease inhibitor.
Key Experimental Protocols
In Vitro Protease Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against the target protease.
Materials:
-
Recombinant human protease (e.g., neutrophil elastase)
-
Fluorogenic protease substrate
-
This compound and comparator inhibitors
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and comparator inhibitors in the assay buffer.
-
In a 96-well plate, add the protease solution to each well.
-
Add the different concentrations of the inhibitors to the wells. Include a vehicle control (no inhibitor) and a blank (no enzyme).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Mouse Model of COPD Induced by Cigarette Smoke
Objective: To evaluate the in vivo efficacy of this compound in a model of chronic airway inflammation and emphysema.
Materials:
-
C57BL/6 mice
-
Whole-body smoke exposure system
-
This compound formulation for administration (e.g., oral gavage, intraperitoneal injection)
-
Equipment for lung function measurement (plethysmography)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology
Procedure:
-
Expose mice to cigarette smoke (or control air) for a defined period (e.g., 4-6 months).[18][19]
-
Administer this compound or vehicle to groups of smoke-exposed mice during the exposure period.
-
At the end of the study, assess lung function parameters (e.g., forced expiratory volume, lung compliance).
-
Perform BAL to collect airway inflammatory cells and fluids for cell counting and cytokine analysis (e.g., ELISA for IL-1β, KC).
-
Harvest lungs for histopathological analysis to assess inflammation, goblet cell hyperplasia (PAS staining), and emphysema (mean linear intercept).
Signaling Pathways
Understanding the signaling pathways modulated by the target protease is crucial for elucidating the mechanism of action of an inhibitor.
Protease-Activated Receptor (PAR) Signaling
Many proteases, including neutrophil elastase and cathepsins, can cleave and activate PARs on the surface of epithelial and immune cells.[5][20][21] This initiates downstream signaling cascades that contribute to inflammation.
Caption: Simplified PAR signaling pathway.
Neutrophil Elastase-Induced Mucin Gene Expression
Neutrophil elastase can stimulate the expression of the MUC5AC mucin gene through a pathway involving reactive oxygen species (ROS).[8]
Caption: NE-induced MUC5AC expression pathway.
Conclusion
Validating a novel therapeutic target requires a multifaceted approach that combines in vitro biochemical and cell-based assays with in vivo studies in relevant genetic models. For a protease inhibitor like this compound, demonstrating its ability to inhibit a key protease implicated in lung disease, and showing that this inhibition leads to a reduction in inflammation and mucus hypersecretion in a manner consistent with genetic knockout of the target, would provide strong evidence for its therapeutic potential. This guide provides a framework for conducting such a validation, emphasizing the importance of direct comparison with alternative therapeutic strategies to establish a clear advantage in the pursuit of new treatments for chronic lung diseases.
References
- 1. EP2551335A1 - Enzyme stabilized liquid detergent composition - Google Patents [patents.google.com]
- 2. WO1992003529A1 - Enzymatic detergent composition and method for enzyme stabilization - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of COPD mouse model and grouping of subjects [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil elastase induces MUC5AC gene expression in airway epithelium via a pathway involving reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of neutrophil elastase prevents cigarette smoke exposure-induced formation of neutrophil extracellular traps and improves lung function in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting of cathepsin S reduces cystic fibrosis-like lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. Primary Airway Epithelial Cell Gene Editing Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Primary Airway Epithelial Cell Gene Editing Using CRISPR-Cas9 | Springer Nature Experiments [experiments.springernature.com]
- 17. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protease-activated receptor - Wikipedia [en.wikipedia.org]
Cross-study validation of (Rac)-Telmesteine's effectiveness in various respiratory disease models
A Comparative Analysis with N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Telmisartan, an angiotensin II receptor blocker (ARB), in various preclinical models of respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and acute lung injury. Its performance is contrasted with N-acetylcysteine (NAC), a well-established mucolytic and antioxidant agent widely used in respiratory medicine. This document summarizes key quantitative data from multiple studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for the scientific community.
Comparative Efficacy in Respiratory Disease Models
The following tables summarize the quantitative outcomes from various preclinical studies, comparing the effects of Telmisartan and N-acetylcysteine on key pathological markers in different respiratory disease models.
Table 1: Effects of Telmisartan and N-acetylcysteine in a Rat Model of Allergen-Induced Airway Inflammation (Asthma)
| Parameter | Control (Ovalbumin-Challenged) | Telmisartan (5 mg/kg/day) | N-acetylcysteine (Representative Data) | Reference |
| Tracheal Thickness (µm) | 77.4 (± SEM) | 49.1 (± SEM) * | Significant reduction in airway hyperresponsiveness | [1] |
| Inflammatory Cell Infiltration | Severe | Significantly attenuated | Reduced neutrophil and eosinophil counts | [1][2] |
| Smooth Muscle Proliferation | Marked | Significantly attenuated | N/A | [1] |
| Lung Tissue TNF-α | Elevated | Significantly reduced | Lowered TNF-α expression | [3][4] |
| Lung Tissue IL-5 | Elevated | Significantly reduced | Decreased IL-5 in BALF | [2][3] |
| Oxidative Stress Markers (SOD, GSH) | Decreased | Significantly improved | Increased total GSH levels | [3][4] |
*p<0.05 compared to the control group. Data for NAC is compiled from representative studies in similar models.
Table 2: Effects of Telmisartan and N-acetylcysteine in Models of Acute Lung Injury and Fibrosis
| Disease Model | Parameter | Control | Telmisartan | N-acetylcysteine | Reference |
| LPS-Induced Acute Lung Injury (in vitro) | MUC5AC Expression | Upregulated | Significantly inhibited | Inhibits mucus hypersecretion | [5] |
| LPS-Induced Acute Lung Injury (in vitro) | Mitochondrial Membrane Potential | Significantly inhibited | Greatly elevated | Mitigates oxidative stress | [5] |
| Bleomycin-Induced Pulmonary Fibrosis (mice) | Lung Collagen Content | Increased | N/A | Decreased | [4] |
| Silica-Induced Pulmonary Fibrosis (mice) | Inflammatory Cell Number | Increased | N/A | Decreased | [6] |
| Silica-Induced Pulmonary Fibrosis (mice) | Apoptosis | Increased | N/A | Inhibited | [6] |
Table 3: Effects of Telmisartan and N-acetylcysteine in Chronic Obstructive Pulmonary Disease (COPD) Models
| Parameter | Control | Telmisartan | N-acetylcysteine | Reference |
| Exhaled 8-isoprostane (pg/mL) | 35.91 (± SEM) | 33.98 (± SEM) * | Reduces exhaled H2O2 | [7] |
| Systemic Inflammatory Markers (CRP, IL-8) | Elevated | N/A | Significantly reduced (1200 mg/day) | [8] |
| Frequency of Exacerbations | N/A | N/A | Reduced with long-term use | [8] |
*p<0.001 compared to non-user control group.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a reference for researchers.
1. Ovalbumin-Induced Airway Inflammation in Rats (Asthma Model)
-
Animals: Wistar female rats.
-
Sensitization and Challenge: Rats were sensitized and challenged with ovalbumin (OVA) to induce an allergic airway inflammation model. A control group was sensitized and challenged with normal saline.
-
Drug Administration:
-
Telmisartan was administered at a dose of 5 mg/kg/day.
-
The vehicle (distilled water) was administered to the control groups.
-
-
Outcome Measures:
-
Histology: Lung tissues were processed for histological evaluation to assess inflammatory cell infiltration, smooth muscle proliferation, and tracheal thickness.
-
Biochemical Analysis: Lung tissue homogenates were used to measure levels of inflammatory cytokines (TNF-α, IL-5) and oxidative stress markers (SOD, GSH). Blood and bronchoalveolar lavage fluid (BALF) were analyzed for absolute eosinophil counts and serum IgE levels.[3]
-
Lung Function: Tidal volume (TV) and peak expiratory flow rate (PEF) were assessed.[3]
-
2. Lipopolysaccharide-Induced MUC5AC Expression in Human Bronchial Epithelial Cells (Acute Lung Injury Model)
-
Cell Line: Human bronchial epithelial cells (BEAS-2B).
-
Induction of Inflammation: Cells were challenged with lipopolysaccharide (LPS) from E. coli (30 µg/ml) for 24 hours to induce an inflammatory response and mucin expression.
-
Drug Treatment: Telmisartan was co-incubated with LPS at concentrations of 10 µM and 20 µM for 24 hours.
-
Outcome Measures:
-
Gene and Protein Expression: The expression of MUC5AC was quantified using real-time PCR and western blotting.
-
Mitochondrial Function: Mitochondrial membrane potential was assessed to evaluate cellular stress and mitochondrial dysfunction.[5]
-
3. Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animals: Mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin was administered to induce lung fibrosis.
-
Drug Administration: N-acetylcysteine was given orally on a daily basis for one week prior to the bleomycin instillation.
-
Outcome Measures:
-
Collagen Content: The amount of collagen in the lung tissue was quantified as a primary marker of fibrosis.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental designs.
References
- 1. Effects of Valsartan and Telmisartan on the LungTissue Histology in Sensitized Rats [pubs.sciepub.com]
- 2. Preventive effect of N-acetylcysteine in a mouse model of steroid resistant acute exacerbation of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential effect of the angiotensin II receptor blocker telmisartan in regulating OVA-induced airway remodeling in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. portlandpress.com [portlandpress.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. The role for N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Properties of (Rac)-Telmesteine and Erdosteine: A Review of the Evidence
In the landscape of therapeutic agents with antioxidant capabilities, both (Rac)-Telmesteine and Erdosteine have been noted for their potential to mitigate oxidative stress, a key factor in the pathogenesis of various diseases. This guide provides a detailed, evidence-based comparison of the antioxidant properties of these two thiol-containing compounds. While extensive research has elucidated the antioxidant mechanisms and efficacy of Erdosteine, data on this compound remains comparatively limited, necessitating a careful and objective assessment of the available scientific literature.
Executive Summary
Erdosteine is a well-characterized antioxidant prodrug, whose active metabolite, Metabolite I (Met I), directly scavenges reactive oxygen species (ROS) and enhances cellular antioxidant defenses. In contrast, this compound is primarily recognized as a mucolytic and anti-inflammatory agent, with its antioxidant properties being a secondary, less-defined characteristic. Direct comparative studies are lacking, and thus this guide presents the individual data available for each compound to facilitate an informed understanding of their respective antioxidant profiles.
Comparative Data on Antioxidant Properties
Due to the limited availability of direct comparative studies, the following table summarizes the known antioxidant properties of Erdosteine. Corresponding experimental data for this compound is not sufficiently available in the reviewed literature to provide a direct comparison.
| Parameter | Erdosteine / Metabolite I (Met I) | This compound |
| Direct ROS Scavenging | ||
| Hydrogen Peroxide (H₂O₂) | Effective scavenger[1] | Data not available |
| Hypochlorous Acid (HOCl) | Effective scavenger[1] | Data not available |
| Superoxide Anion (O₂⁻) | No significant scavenging activity[1] | Data not available |
| Hydroxyl Radical (•OH) | Data not available | Described as a potential scavenger[2] |
| Effects on Antioxidant Enzymes | ||
| Superoxide Dismutase (SOD) | Increases activity[3][4] | Data not available |
| Catalase (CAT) | Increases activity[3][4] | Data not available |
| Glutathione Peroxidase (GPx) | Increases activity[3][4] | Data not available |
| Inhibition of Oxidative Damage | ||
| Lipid Peroxidation | Reduces lipid peroxidation[3][4] | Data not available |
Note: The table highlights the significant gap in quantitative antioxidant data for this compound compared to the more extensively studied Erdosteine.
Detailed Profile: Erdosteine
Erdosteine is a prodrug that, after oral administration, undergoes hepatic metabolism to its active form, Metabolite I (Met I).[2][3] This active metabolite possesses a free sulfhydryl (-SH) group, which is central to its antioxidant and mucolytic activities.[2][3]
Mechanism of Antioxidant Action
The antioxidant activity of Erdosteine, mediated by Met I, is multifaceted:
-
Direct Scavenging of Reactive Oxygen Species: The free thiol group in Met I can directly donate a hydrogen atom to neutralize highly reactive oxygen species, such as hydrogen peroxide and hypochlorous acid.[1]
-
Enhancement of Endogenous Antioxidant Systems: Studies have shown that treatment with Erdosteine can lead to an increase in the activity of key antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase.[3][4] This boosts the cell's natural defense against oxidative stress.
-
Protection Against Oxidative Damage: By reducing the burden of ROS and enhancing antioxidant defenses, Erdosteine effectively protects against cellular damage, such as lipid peroxidation of cell membranes.[3][4]
Figure 1. Mechanism of action of Erdosteine as an antioxidant.
Detailed Profile: this compound
This compound, chemically known as 3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid, is described as a mucolytic and anti-inflammatory agent.[5][6] Its antioxidant properties are mentioned as a component of its therapeutic action, but detailed mechanistic studies and quantitative data are scarce in the available literature.
Proposed Mechanism of Antioxidant Action
Based on its chemical structure and described functions, the antioxidant mechanism of this compound is likely related to its thiol-containing thiazolidine ring.
-
Thiol-Based Activity: Like other thiol compounds, it is plausible that this compound can participate in redox reactions, potentially scavenging free radicals. The thiazolidine structure may open under physiological conditions to expose a free sulfhydryl group, similar to other prodrugs.
-
Anti-inflammatory Effects: Its documented anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production, may indirectly contribute to reducing oxidative stress, as inflammation and oxidative stress are closely linked.[6]
Figure 2. Proposed antioxidant and anti-inflammatory mechanism of this compound.
Experimental Protocols
The following are brief descriptions of standard in vitro antioxidant assays that have been used to evaluate compounds like Erdosteine and could be applied to this compound for a direct comparison.
Reactive Oxygen Species (ROS) Scavenging Assays
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay: This assay measures the ability of a compound to neutralize hydrogen peroxide. A solution of H₂O₂ is prepared in phosphate buffer. The test compound is added, and the decrease in H₂O₂ concentration is measured spectrophotometrically at a specific wavelength (e.g., 230 nm) after a set incubation period.
-
Hypochlorous Acid (HOCl) Scavenging Assay: The scavenging of HOCl is determined by measuring the protection against HOCl-induced inhibition of a fluorescent probe (e.g., fluorescein). The test compound is incubated with HOCl, and the remaining HOCl is quantified by its ability to quench the fluorescence of the probe.
-
Superoxide Anion (O₂⁻) Scavenging Assay: This assay often utilizes a system that generates superoxide radicals, such as the phenazine methosulfate-NADH system. The superoxide radicals reduce a detector molecule like nitroblue tetrazolium (NBT) to a colored formazan product. The antioxidant activity is measured as the inhibition of this color formation.
Enzyme Activity Assays
-
Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of a detector molecule (e.g., cytochrome c or NBT) by superoxide radicals generated by a source like the xanthine/xanthine oxidase system. The ability of a cell lysate (from cells treated with the test compound) to inhibit this reduction reflects the SOD activity.
-
Catalase (CAT) Activity Assay: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide. This can be monitored by the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is often measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ by glutathione reductase is monitored by the decrease in absorbance at 340 nm.
Figure 3. Experimental workflow for in vitro antioxidant profiling.
Conclusion
The available evidence clearly establishes Erdosteine as a potent antioxidant with a well-defined mechanism of action, supported by a body of experimental data. Its ability to both directly scavenge harmful reactive oxygen species and bolster the body's endogenous antioxidant enzyme systems makes it a significant agent in the management of conditions associated with oxidative stress.
In contrast, while this compound is suggested to possess antioxidant properties, the scientific literature lacks the specific experimental data required for a robust assessment and direct comparison with Erdosteine. Its primary characterization as a mucolytic and anti-inflammatory agent suggests that its antioxidant effects may be secondary or less pronounced.
For researchers, scientists, and drug development professionals, this comparison highlights the need for further investigation into the antioxidant potential of this compound. Direct head-to-head studies employing standardized antioxidant assays are necessary to elucidate its specific mechanisms and quantify its efficacy relative to well-established antioxidants like Erdosteine. Such research would be invaluable in determining the full therapeutic potential of this compound and its place in the armamentarium of antioxidant therapies.
References
- 1. Scavenging of reactive oxygen species by letosteine, a molecule with two blocked-SH groups. Comparison with free-SH drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Telmesteine? [synapse.patsnap.com]
- 3. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Evaluation of the anti-inflammatory properties of telmesteine on inflammation-associated skin diseases - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vivo Antioxidant Properties: A Comparative Analysis of (Rac)-Telmesteine, N-Acetylcysteine, and Erdosteine
For the immediate attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo free radical scavenging activities of three mucolytic agents: (Rac)-Telmesteine, N-acetylcysteine (NAC), and Erdosteine. This document synthesizes available preclinical data to facilitate an objective assessment of their antioxidant potential in living organisms.
While all three compounds are recognized for their mucolytic properties, their mechanisms and demonstrated efficacy as in vivo antioxidants vary. This guide aims to clarify these differences by presenting experimental data, outlining methodologies, and illustrating relevant biological pathways.
Comparative Analysis of In Vivo Antioxidant Activity
The following tables summarize quantitative data from in vivo studies on N-acetylcysteine (NAC) and Erdosteine. These studies typically involve animal models where oxidative stress is induced, followed by treatment with the respective antioxidant agent. The efficacy is then measured by assessing biomarkers of oxidative stress and the activity of endogenous antioxidant enzymes.
It is critical to note that despite extensive investigation, no in vivo studies providing quantitative data on the free radical scavenging activity of this compound, specifically concerning its effects on malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx), could be identified in the public domain. The available research on this compound primarily focuses on its anti-inflammatory properties.
N-Acetylcysteine (NAC)
NAC is a well-established antioxidant that functions primarily as a precursor to L-cysteine, which is required for the synthesis of glutathione (GSH), a crucial intracellular antioxidant.
| Animal Model | Tissue/Sample | Oxidative Stress Inducer | NAC Dosage | Key Findings | Reference |
| Wistar Rats | Lung | Cigarette Smoke | 150 mg/kg/day (intragastric) | ↓ MDA (significantly prevented increase), ↑ SOD (significantly prevented decrease) | |
| Septic Rats | Lung | Cecal Ligation and Puncture (CLP) | Pretreatment | ↓ MDA , ↑ SOD , ↑ GPx , ↑ CAT (all significantly) | [1] |
| Rats | Lung | Lipopolysaccharide (LPS) | 10 mg/kg & 20 mg/kg (i.v.) | ↓ MDA (significant reduction with 20 mg/kg dose) | [2] |
| Thermally Injured Rats | Lung | Severe skin scald injury | 15 mg/kg (i.p.) | ↑ GSH , ↓ MDA (both significantly at 1 day post-injury) | [3] |
Erdosteine
Erdosteine is a prodrug, and its antioxidant effects are attributed to its active metabolite, Metabolite I (Met I), which contains a free thiol group.
| Animal Model | Tissue/Sample | Oxidative Stress Inducer | Erdosteine Dosage | Key Findings | Reference |
| Rats | Kidney | Ischemia-Reperfusion | Pretreatment | ↓ MDA , ↑ SOD , ↑ CAT (all significantly) | [4][5] |
| Rats | Liver | Radiocontrast Media | Oral administration for 2 days | ↓ TBARS (MDA) , ↑ SOD , ↑ GSH (all significantly) | [6] |
| Rats | Liver | Acetaminophen | 150 & 300 mg/kg | ↑ SOD , ↑ CAT , ↑ GSH-Px , ↓ MDA , ↓ NO (all significantly) | [7] |
| Rats | Multiple Organs | Fine Particulate Matter (PM2.5) | Intervention | ↑ Total Antioxidant Capacity (T-AOC) in serum, lungs, spleens, and kidneys | [8] |
This compound: Focus on Anti-Inflammatory Action
Current in vivo research on this compound has primarily elucidated its anti-inflammatory, rather than its direct free radical scavenging, properties. Studies have shown that Telmesteine can significantly reduce skin edema and the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in mouse models of skin inflammation.[9] The underlying mechanism for this anti-inflammatory effect is reported to be the inhibition of the NF-κB signaling pathway.[9]
While inflammation and oxidative stress are intrinsically linked, the absence of direct measurements of oxidative stress markers for this compound in vivo prevents a direct comparison with NAC and Erdosteine in the context of free radical scavenging.
Experimental Protocols
The following are generalized experimental protocols for assessing the in vivo antioxidant activity of mucolytic agents, based on the methodologies reported in the cited literature.
General In Vivo Antioxidant Activity Assessment Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Oxidative Stress: Oxidative stress is induced through various methods, such as:
-
Chemical-induced toxicity: Intraperitoneal injection of substances like lipopolysaccharide (LPS) or acetaminophen.[7][10]
-
Ischemia-Reperfusion Injury: Temporarily blocking and then restoring blood flow to an organ (e.g., kidney).[4][5]
-
Exposure to environmental toxins: Inhalation of cigarette smoke or particulate matter.[8]
-
-
Treatment Groups:
-
Control Group: Receives a vehicle (e.g., saline).
-
Oxidative Stress Group: Receives the stress-inducing agent and the vehicle.
-
Treatment Group(s): Receives the stress-inducing agent and the antioxidant compound (e.g., NAC or Erdosteine) at various doses.
-
-
Sample Collection: After a specified period, animals are euthanized, and tissues (e.g., lung, liver, kidney) and blood are collected.
-
Biochemical Analysis:
-
Lipid Peroxidation Assay (MDA): Tissue homogenates are assayed for malondialdehyde (MDA) levels, often using the thiobarbituric acid reactive substances (TBARS) method. The absorbance of the resulting colored product is measured spectrophotometrically.[11][12]
-
Antioxidant Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): SOD activity is typically measured by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[11]
-
Catalase (CAT): CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂) at a specific wavelength.[13]
-
Glutathione Peroxidase (GPx): GPx activity is often measured indirectly by a coupled reaction in which glutathione reductase (GR) reduces oxidized glutathione (GSSG) produced by GPx, with the concomitant oxidation of NADPH, which is monitored by the decrease in absorbance at 340 nm.[11][14]
-
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the groups.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for in vivo antioxidant activity assessment.
Caption: Simplified mechanism of action for thiol-based antioxidants.
Conclusion
Based on the available in vivo experimental data, both N-acetylcysteine and Erdosteine demonstrate significant antioxidant activity by modulating key biomarkers of oxidative stress in various animal models. They effectively reduce lipid peroxidation and enhance the endogenous antioxidant defense systems.
For this compound, the current body of scientific literature does not provide sufficient in vivo data to confirm its direct free radical scavenging activity in a comparable manner to NAC and Erdosteine. Its established in vivo efficacy is primarily in the realm of anti-inflammation through the inhibition of the NF-κB pathway.
Researchers and drug development professionals are encouraged to consider these findings in their evaluation of these compounds for therapeutic applications where antioxidant activity is a desired pharmacological trait. Further in vivo studies are warranted to fully elucidate the antioxidant potential of this compound and to enable direct comparative assessments with other thiol-based mucolytics.
References
- 1. Protective effect of N-acetylcysteine on acute lung injury in septic rats by inhibiting inflammation, oxidation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine in Mechanically Ventilated Rats with Lipopolysaccharide-Induced Acute Respiratory Distress Syndrome: The Effect of Intravenous Dose on Oxidative Damage and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine in the Treatment of Acute Lung Injury: Perspectives and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erdosteine improves oxidative damage in a rat model of renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Erdosteine modulates radiocontrast-induced hepatotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tissue-Protective Effect of Erdosteine on Multiple-Organ Injuries Induced by Fine Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-inflammatory properties of telmesteine on inflammation-associated skin diseases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. N-acetyl cysteine attenuates acute lung injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Telmisartan with Common Respiratory Medications: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "(Rac)-Telmesteine" did not yield substantial specific data on synergistic effects with respiratory medications. This guide will focus on Telmisartan , an angiotensin II receptor blocker (ARB), which possesses significant anti-inflammatory and antioxidant properties relevant to respiratory diseases and has been the subject of pertinent preclinical and clinical combination studies. The information presented herein is for research and informational purposes only and does not constitute medical advice.
Executive Summary
Chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma are complex inflammatory conditions often requiring multi-drug regimens. The exploration of synergistic interactions between existing and novel therapeutic agents is a critical area of research to enhance treatment efficacy and minimize adverse effects. This guide provides a comparative analysis of the observed and potential synergistic effects of Telmisartan when combined with common respiratory medications, including corticosteroids, mucolytics, and bronchodilators. By targeting the renin-angiotensin system (RAS), Telmisartan offers a unique mechanism of action that complements traditional respiratory therapies.
Comparative Analysis of Synergistic Effects
The following sections summarize the available experimental data on the combination of Telmisartan with key classes of respiratory drugs.
Telmisartan and Corticosteroids
Observed Synergy: Enhanced Anti-inflammatory Action
Preclinical studies have demonstrated a significant synergistic anti-inflammatory effect when Telmisartan is combined with corticosteroids. This potentiation is likely due to their distinct yet complementary mechanisms of action on inflammatory pathways.
Table 1: Synergistic Anti-inflammatory Effects of Telmisartan and Dexamethasone
| Treatment Group | Inhibition of Granuloma Formation (%) | Inhibition of Exudate Formation (%) |
| Telmisartan (1.5 mg/kg) | Data not specified | 34.01% |
| Dexamethasone (0.5 mg/kg) | Data not specified | Data not specified |
| Telmisartan (1.5 mg/kg) + Dexamethasone (0.5 mg/kg) | 68.26% | 48.30% |
| Data from a study on rat models of chronic inflammation.[1] |
Telmisartan and N-Acetylcysteine (NAC)
Observed Synergy: Combined Antioxidant and Anti-inflammatory Effects
A study has shown that both Telmisartan and the mucolytic/antioxidant N-acetylcysteine (NAC) can suppress the expression of group V secretory phospholipase A2 (sPLA2-V) induced by the pro-inflammatory cytokine TNFα in human endothelial cells.[2][3] This suggests a potential synergistic effect in mitigating inflammation and oxidative stress, key pathological features of many respiratory diseases.
Table 2: Effect of Telmisartan and NAC on TNFα-induced sPLA2-V Expression
| Treatment | Effect on TNFα-induced sPLA2-V mRNA | Effect on TNFα-induced sPLA2-V Protein |
| Telmisartan | Diminished increase | Reduced |
| N-Acetylcysteine (NAC) | Diminished increase | Reduced |
| Qualitative data from in vitro studies on human umbilical vein endothelial cells (HUVEC).[2][3] |
Telmisartan and Bronchodilators (Beta-agonists and Anticholinergics)
Potential for Synergy: Complementary Mechanisms of Action
Currently, there is a lack of direct experimental evidence demonstrating synergistic effects between Telmisartan and bronchodilators such as long-acting beta-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs). However, their distinct mechanisms of action suggest a potential for at least additive, if not synergistic, benefits. While bronchodilators primarily target airway smooth muscle relaxation to improve airflow, Telmisartan addresses the underlying inflammation and oxidative stress that contribute to bronchoconstriction and disease progression.[4][5]
Clinical studies have shown that Telmisartan monotherapy can improve lung function in patients with COPD.[4][6] A study on COPD patients with hypertension showed that an 80 mg/day dose of Telmisartan for two weeks significantly increased forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEF), while decreasing effective bronchial resistance.[6] Combining this systemic anti-inflammatory effect with the direct bronchodilatory action of inhaled medications could lead to improved clinical outcomes.
Signaling Pathways and Mechanisms of Synergy
The synergistic potential of Telmisartan in combination with other respiratory medications can be understood by examining their effects on key signaling pathways.
Telmisartan's Core Signaling Pathways
Telmisartan's primary mechanism is the blockade of the angiotensin II type 1 (AT1) receptor, which inhibits the pro-inflammatory and pro-oxidative effects of angiotensin II. Beyond AT1 receptor blockade, Telmisartan also acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has its own anti-inflammatory properties.[1]
Figure 1: Telmisartan's dual mechanism of action.
Proposed Synergistic Pathway with Corticosteroids
Corticosteroids exert their anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression, inhibiting pro-inflammatory transcription factors like NF-κB. Telmisartan, by blocking the AT1 receptor, can also inhibit NF-κB activation through a different upstream mechanism. The simultaneous inhibition of NF-κB at different points in its activation cascade could lead to a more profound anti-inflammatory response.
Figure 2: Convergent inhibition of NF-κB.
Experimental Protocols
The following are generalized methodologies for assessing synergistic effects of drug combinations in a respiratory context.
In Vitro Synergy Assessment
-
Cell Lines: Human bronchial epithelial cells (e.g., BEAS-2B) or airway smooth muscle cells.
-
Stimulation: Cells are typically stimulated with a pro-inflammatory agent (e.g., TNF-α, lipopolysaccharide) or a bronchoconstrictor (e.g., methacholine).
-
Drug Application: Drugs are applied individually and in combination across a range of concentrations (checkerboard analysis).
-
Endpoint Measurement:
-
Anti-inflammatory effects: Measurement of pro-inflammatory cytokine (e.g., IL-6, IL-8) secretion by ELISA.
-
Antioxidant effects: Measurement of reactive oxygen species (ROS) production using fluorescent probes.
-
Bronchodilator effects: Assessment of airway smooth muscle cell relaxation.
-
-
Synergy Analysis: Calculation of a Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Figure 3: In vitro synergy assessment workflow.
Preclinical Animal Model Studies
-
Animal Models: Ovalbumin-induced asthma models (in rats or mice) or elastase/lipopolysaccharide-induced COPD models.
-
Treatment: Administration of drugs individually and in combination via appropriate routes (e.g., oral gavage for Telmisartan, inhalation for respiratory medications).
-
Endpoint Measurement:
-
Lung function: Measurement of airway hyperresponsiveness to bronchoconstrictors.
-
Inflammation: Bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell counts and cytokine levels.[7]
-
Oxidative stress: Measurement of markers like 8-isoprostane in exhaled breath condensate or lung tissue homogenates.[4]
-
Histopathology: Examination of lung tissue for inflammatory cell infiltration and airway remodeling.[8]
-
Clinical Trials in COPD Patients
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with stable moderate-to-severe COPD.
-
Intervention: Administration of Telmisartan or placebo as an add-on to standard respiratory therapy (e.g., LABA/LAMA combination).
-
Primary Endpoints: Change in trough FEV1, reduction in the rate of exacerbations.
-
Secondary Endpoints: Improvements in quality of life scores (e.g., St. George's Respiratory Questionnaire), exercise tolerance, and markers of systemic inflammation (e.g., C-reactive protein).
Conclusion and Future Directions
The available evidence suggests that Telmisartan, through its unique anti-inflammatory and antioxidant properties, holds promise as a synergistic partner for common respiratory medications, particularly corticosteroids and N-acetylcysteine. While direct evidence for synergy with bronchodilators is currently lacking, the complementary mechanisms of action provide a strong rationale for further investigation.
Future research should focus on:
-
In vitro and preclinical studies to formally assess the synergistic potential of Telmisartan with a wider range of bronchodilators and anti-inflammatory agents used in respiratory medicine.
-
Well-designed clinical trials to evaluate the efficacy and safety of adding Telmisartan to standard-of-care therapies in patients with COPD and severe asthma.
-
Exploration of novel delivery systems , such as inhaled formulations of Telmisartan, to maximize local drug concentrations in the lungs and minimize systemic side effects.[9][10]
By elucidating the synergistic interactions of Telmisartan, it may be possible to develop more effective and safer treatment strategies for patients with chronic respiratory diseases.
References
- 1. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telmisartan and N-acetylcysteine suppress group V secretory phospholipase A2 expression in TNFα-stimulated human endothelial cells and reduce associated atherogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. TELMISARTAN EFFECTIVENESS IN THE TREATMENT OF PATIENTS WITH CHRONIC COR PULMONALE | Men'shikova | Bulletin Physiology and Pathology of Respiration [cfpd.elpub.ru]
- 6. [Efficacy of telmisartan in chronic obstructive lung disease wtih arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. The potential effect of the angiotensin II receptor blocker telmisartan in regulating OVA-induced airway remodeling in experimental rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telmisartan Nanosuspension for Inhaled Therapy of COVID-19 Lung Disease and Other Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telmisartan Nanosuspension for Inhaled Therapy of COVID-19 Lung Disease and Other Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-Telmesteine and Bromhexine: Efficacy and Safety in Respiratory Conditions
A detailed examination of two mucolytic agents, (Rac)-Telmesteine and Bromhexine, reveals distinct mechanisms of action and varying levels of clinical evidence supporting their use in the management of respiratory diseases characterized by excessive or viscous mucus. While Bromhexine is a well-established compound with a considerable body of clinical research, this compound emerges as a molecule with a scientifically plausible mechanism but a notable lack of extensive, publicly available clinical data.
This guide provides a comprehensive comparison of this compound and Bromhexine for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, summarizes available efficacy and safety data, and outlines typical experimental protocols for evaluating such agents.
Mechanism of Action: Different Approaches to Mucus Modification
This compound and Bromhexine both aim to reduce the viscosity of mucus, thereby facilitating its clearance from the respiratory tract. However, they achieve this through different primary mechanisms.
This compound , identified as (Rac)-3,4-Thiazolidinedicarboxylic Acid 3-Ethyl Ester, is a protease inhibitor. Its mucolytic effect is attributed to the breaking of disulfide bonds within mucoprotein fibers. This action reduces the cross-linking of mucus glycoproteins, leading to a decrease in viscosity. Additionally, some sources suggest that Telmesteine possesses antioxidant and anti-inflammatory properties, which could contribute to its therapeutic effect in respiratory diseases where inflammation and oxidative stress are contributing factors.
Bromhexine , a synthetic derivative of the plant alkaloid vasicine, functions as a secretolytic and secretomotoric agent. It disrupts the structure of acid mucopolysaccharide fibers in mucus, making it less viscous.[1] Furthermore, Bromhexine stimulates the activity of serous glands in the respiratory tract, increasing the production of a more watery mucus that helps to thin the thicker secretions.[2] It also enhances mucociliary clearance, the self-clearing mechanism of the airways.[1]
References
Is the safety profile of (Rac)-Telmesteine more favorable than Carbocisteine in preclinical models?
A direct comparative preclinical safety study between (Rac)-Telmesteine and Carbocisteine is not currently available in published literature. Furthermore, significant ambiguity exists in scientific databases regarding the identity of "this compound," with the name being associated with both a mucolytic agent and the angiotensin II receptor blocker, Telmisartan. This guide, therefore, addresses the preclinical safety profile of Carbocisteine based on available data and highlights the critical need for clarification on the identity and subsequent safety assessment of this compound.
Carbocisteine: A Favorable Preclinical Safety Profile
Carbocisteine, a well-established mucolytic agent, has demonstrated a favorable safety profile in numerous preclinical studies. It is recognized for its antioxidant and anti-inflammatory properties, which are considered more significant for its therapeutic efficacy than its mucolytic action alone.[1][2][3]
Acute, Subacute, and Chronic Toxicity
Preclinical toxicology studies are essential for determining the safety of a drug candidate and involve a range of in vitro and in vivo tests to identify potential organ toxicity and establish safe dosage ranges for clinical trials.[4] While specific quantitative data from comparative preclinical studies with this compound is unavailable, historical data for Carbocisteine indicates a low order of acute toxicity.
Key Experimental Protocols for Preclinical Safety Assessment
A standard preclinical toxicology evaluation typically involves the following experimental workflows to assess the safety of a compound like Carbocisteine.
Figure 1. Standard preclinical toxicology workflow.
The Ambiguity of this compound
A significant challenge in comparing the preclinical safety of this compound to Carbocisteine is the inconsistent identification of "Telmesteine" in scientific literature. Several sources use "Telmesteine" as a commercial name for Telmisartan, an angiotensin II receptor blocker (ARB) used to treat hypertension.[3] Telmisartan's mechanism of action and safety profile are well-documented and are distinct from what would be expected of a mucolytic agent.
Signaling Pathways: A Point of Potential Comparison
Should "this compound" be confirmed as a distinct mucolytic and anti-inflammatory agent, a comparison of its effects on relevant signaling pathways with those of Carbocisteine would be crucial for a comprehensive safety and efficacy assessment. For instance, Carbocisteine has been shown to modulate inflammatory pathways.
Figure 2. Simplified schematic of Carbocisteine's anti-inflammatory action.
Conclusion for the Research Community
Based on the currently available preclinical data, Carbocisteine exhibits a favorable safety profile. However, a meaningful comparison with this compound is impossible until the identity of "this compound" is definitively clarified.
For researchers, scientists, and drug development professionals, the following steps are recommended:
-
Clarification of Identity: It is imperative to establish the precise chemical identity of "this compound" as a distinct entity from Telmisartan. This would require access to proprietary information or further publications from its developers.
-
Dedicated Preclinical Safety Studies: Assuming "this compound" is a novel mucolytic agent, comprehensive preclinical safety studies following standard regulatory guidelines are necessary. These would include acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and safety pharmacology assessments.
-
Head-to-Head Comparative Studies: Once the safety profile of "this compound" is independently established, direct comparative preclinical studies with Carbocisteine would be invaluable. These studies should utilize the same animal models, dosing regimens, and endpoints to allow for a robust and objective comparison.
Until such data becomes available, any claims regarding the comparative safety of this compound and Carbocisteine would be speculative. The scientific community awaits further data to make an informed assessment.
References
Safety Operating Guide
Navigating the Disposal of (Rac)-Telmesteine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of (Rac)-Telmesteine, a protease inhibitor used in research settings.[1][2] In the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for laboratory chemical waste management.
Understanding this compound
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Weight | 205.23 g/mol |
| Formula | C₇H₁₁NO₄S |
| Appearance | Solid |
| CAS Number | 127657-29-8 |
Source: CymitQuimica, NINGBO INNO PHARMCHEM CO.,LTD.[1][3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound, from initial handling to final removal by a licensed waste management service.
Step 1: Hazard Assessment and Classification
Before beginning any disposal process, it is crucial to conduct a thorough hazard assessment. Since a specific SDS for this compound is not available, researchers should treat it as a potentially hazardous substance. The first step in proper waste management is to identify and classify the waste.[4] This involves determining if the chemical waste is hazardous or non-hazardous according to local and national regulations.[4]
Generally, chemical waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Can it corrode metals?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
Without specific data, assume this compound could be toxic and handle it accordingly.
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate Personal Protective Equipment (PPE) when handling any chemical waste. This is a critical measure to ensure personal safety.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended.
Step 3: Segregation and Storage
Proper segregation of chemical waste is essential to prevent dangerous reactions.[5][6]
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be collected in a separate, labeled container for solid chemical waste.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the resulting solution should be collected in a labeled, sealed container for liquid chemical waste.
-
Do not mix different types of chemical waste in the same container.[6]
-
Step 4: Labeling
Clear and accurate labeling of waste containers is a regulatory requirement and crucial for safety.[4][5] The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
Any known hazard symbols (e.g., toxic).
Step 5: Disposal
The final disposal of chemical waste must be handled by a licensed professional waste disposal service.[4][7]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
-
Store the labeled waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's Environmental Health and Safety (EHS) department or a certified waste management contractor.[5]
-
Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This guide provides a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel adhere to the specific guidelines and regulations set forth by their institution and local authorities to ensure a safe and compliant working environment.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. ehs.howard.edu [ehs.howard.edu]
Essential Safety and Logistical Information for Handling (Rac)-Telmesteine
Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for (Rac)-Telmesteine, a conservative approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound in its solid form and when in solution.
| Body Part | PPE Specification | Purpose |
| Hands | Nitrile or latex gloves (double-gloving recommended) | To prevent skin contact and absorption. |
| Eyes | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes.[4] |
| Respiratory | A NIOSH-approved N95 respirator or higher, used in a properly functioning fume hood. | To prevent inhalation of the solid powder. |
| Body | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE should be disposed of as chemical waste. Reusable PPE should be decontaminated after each use.
Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure risk.
-
Engineering Controls : All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management : In the event of a spill, follow the emergency spill response protocol outlined below.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
Proper waste management is essential to prevent environmental contamination and ensure regulatory compliance.[5][6] The disposal of this compound and associated materials should follow the principles of chemical waste management.
Waste Segregation and Disposal Protocol:
| Waste Type | Description | Disposal Container | Disposal Method |
| Trace Waste | Items with minimal residual contamination (e.g., empty vials, used gloves, gowns, bench paper).[7][8] | Labeled "Trace Chemical Waste" (Yellow Bag/Container)[7][8][9] | Incineration via a certified hazardous waste disposal service. |
| Bulk Waste | Unused or expired solid this compound, solutions containing the compound, and grossly contaminated materials. | Labeled "Hazardous Waste" (Black Container)[9] | Disposal through a licensed hazardous waste contractor. |
| Sharps | Needles and syringes used for transferring solutions. | Puncture-resistant sharps container labeled "Chemotherapy Sharps Waste". | Autoclaving followed by incineration or as per institutional guidelines. |
Note: Never dispose of this compound down the drain. All waste containers must be clearly labeled with the contents and accumulation start date. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Protocol:
-
Evacuate : Alert others in the immediate area and evacuate the contaminated space.
-
Isolate : Restrict access to the spill area.
-
Protect : If safe to do so, and you are trained, don appropriate PPE, including a respirator.
-
Contain : For solid spills, gently cover with absorbent pads. For liquid spills, use a chemical spill kit to absorb the material. Do not use water.
-
Clean : Collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Pardon Our Interruption [rltinstitute.novartis.com]
- 6. epa.gov [epa.gov]
- 7. steritrans.com [steritrans.com]
- 8. danielshealth.com [danielshealth.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
